Synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one: A Technical Guide
Executive Summary The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (commonly known as 3-hydroxy-4-(methylsulfonyl)acetophenone) is a highly functionalized aromatic intermediate. Molecules bearing both a meth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (commonly known as 3-hydroxy-4-(methylsulfonyl)acetophenone) is a highly functionalized aromatic intermediate. Molecules bearing both a methanesulfonyl group and a phenolic hydroxyl on an acetophenone core are critical pharmacophores in the development of non-steroidal anti-inflammatory drugs (NSAIDs)—specifically COX-2 inhibitors—and various sulfonamide-based therapeutics.
This whitepaper details a robust, field-proven, two-step synthetic pathway starting from the commercially available precursor, 1[1]. The route leverages a highly regioselective nucleophilic aromatic substitution (SNAr) followed by a controlled Lewis acid-mediated ether cleavage.
Retrosynthetic Strategy & Causality
The synthesis of the target molecule requires the precise placement of an acetyl group at C1, a hydroxyl group at C3, and a methanesulfonyl group at C4. Attempting to introduce a sulfonyl group directly onto 3-hydroxyacetophenone via electrophilic aromatic substitution is problematic due to poor regiocontrol (competing ortho/para directing effects of the hydroxyl group) and the deactivating nature of the acetyl group.
Causality for SNAr: The strong electron-withdrawing nature of the C1 acetyl group activates the para-position (C4) towards nucleophilic attack. Fluorine is the optimal leaving group for SNAr because its high electronegativity stabilizes the anionic Meisenheimer transition state, thereby accelerating the rate-determining addition step.
Causality for Demethylation: The C3 hydroxyl must be masked as a methyl ether during the SNAr step. If a free phenol were present, the basic conditions would generate a phenoxide anion, which strongly donates electron density into the ring, deactivating it and halting the SNAr process. Post-sulfonylation, the methyl ether is cleanly cleaved using Boron Tribromide (BBr3)[3].
Experimental Workflows & Protocols
Fig 1: Two-step synthetic workflow from 4'-fluoro-3'-methoxyacetophenone.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of 3'-methoxy-4'-(methylsulfonyl)acetophenone.
Mechanistic Rationale: Sodium methanesulfinate (NaSO2CH3) acts as an ambident nucleophile. In polar aprotic solvents like DMSO, the sodium cation is heavily solvated, leaving the sulfinate anion "naked" and highly reactive. According to Hard-Soft Acid-Base (HSAB) theory, the reaction proceeds exclusively through the highly polarizable sulfur atom (soft nucleophile) rather than the oxygen atoms, directly yielding the 4[4].
Protocol:
Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-fluoro-3'-methoxyacetophenone (10.0 g, 59.5 mmol) in anhydrous Dimethyl Sulfoxide (DMSO) (100 mL) under a nitrogen atmosphere.
Reagent Addition: Add Sodium methanesulfinate (8.5 g, 83.3 mmol, 1.4 equiv) in one portion.
Reaction Execution: Heat the reaction mixture to 110 °C using an oil bath. Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting material should be fully consumed within 12-16 hours.
Workup (Self-Validating): Cool the mixture to room temperature. Pour the reaction slowly into 500 mL of ice-cold distilled water. A precipitate will form immediately. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).
Purification: Wash the combined organic layers with brine (5 x 100 mL) to systematically remove residual DMSO. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield 3'-methoxy-4'-(methylsulfonyl)acetophenone as a white crystalline solid.
Objective: Synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.
Mechanistic Rationale: Boron tribromide (BBr3) is a powerful Lewis acid that coordinates to the sterically accessible oxygen of the methoxy group. This coordination weakens the O-CH3 bond, allowing the bromide ion to attack the methyl group via an SN2 mechanism, expelling methyl bromide gas and forming a boron-aryloxide intermediate. 5[5] over acidic reflux (e.g., HBr/AcOH) to prevent unwanted aldol condensation of the acetophenone moiety[3].
Protocol:
Preparation: Dissolve 3'-methoxy-4'-(methylsulfonyl)acetophenone (10.0 g, 43.8 mmol) in anhydrous Dichloromethane (DCM) (150 mL) in a flame-dried flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Syringe in BBr3 (1.0 M in DCM, 87.6 mL, 87.6 mmol, 2.0 equiv) dropwise over 30 minutes. Caution: BBr3 reacts violently with moisture.
Reaction Execution: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for an additional 4 hours.
Workup (Self-Validating): Re-cool the flask to 0 °C. Carefully quench the unreacted BBr3 and hydrolyze the boron-aryloxide intermediate by the dropwise addition of saturated aqueous NaHCO3 (100 mL) until gas evolution ceases and the pH is neutral.
Purification: Separate the layers. Extract the aqueous layer with DCM (2 x 100 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Silica gel, 40-60% EtOAc in Hexanes) to afford the pure 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.
Quantitative Data & Analytical Characterization
To ensure protocol trustworthiness and reproducibility, the following table summarizes the expected quantitative metrics and characterization data for the two-step synthesis.
Technical Whitepaper: CAS 1221724-76-0 in the Synthesis of Targeted Epigenetic Inhibitors
Executive Summary The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one , universally identified by its CAS Registry Number 1221724-76-0 , is a highly specialized acetophenone derivative utilized as a critical bu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one , universally identified by its CAS Registry Number 1221724-76-0 , is a highly specialized acetophenone derivative utilized as a critical building block in modern medicinal chemistry [1]. Featuring a unique trifunctional substitution pattern—an acetyl reactive handle, a phenolic hydroxyl group, and a strongly electron-withdrawing methanesulfonyl moiety—this molecule is primarily deployed in the synthesis of targeted epigenetic modulators. Most notably, it serves as the foundational scaffold for developing pyrazolylpyridine-based Histone Demethylase (KDM) inhibitors, which are actively investigated for their therapeutic potential in oncology [3].
This whitepaper provides an in-depth technical analysis of CAS 1221724-76-0, detailing its physicochemical profile, its mechanistic rationale in drug design, and a self-validating synthetic workflow for its conversion into bioactive KDM inhibitors.
Physicochemical Profiling & Structural Rationale
To effectively utilize CAS 1221724-76-0 in complex syntheses, researchers must understand the causality behind its structural features. The molecule is designed to provide specific stereoelectronic properties that translate into high-affinity target binding in downstream drug candidates [2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound:
Property
Value
Rationale in Drug Design
Chemical Name
1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
Standard IUPAC nomenclature.
CAS Registry Number
1221724-76-0
Unique identifier for procurement and patent tracking.
Molecular Formula
C9H10O4S
Defines the exact atomic composition.
Molecular Weight
214.24 g/mol
Low molecular weight ensures the final synthesized drug remains within Lipinski's Rule of 5.
SMILES String
CC(=O)c1cc(O)c(S(C)(=O)=O)cc1
Unambiguous structural representation for computational docking.
Topological Polar Surface Area
80.3 Ų
Optimal polarity for maintaining solubility while allowing cellular permeability.
Structural Causality in Medicinal Chemistry
The Acetyl Group (C1): Acts as the primary electrophilic/nucleophilic handle. It undergoes Claisen condensation to form 1,3-diketones, which are subsequently cyclized into pyrazole rings—a ubiquitous pharmacophore in kinase and epigenetic inhibitors.
The Methanesulfonyl Group (C4): The
−SO2CH3
moiety is a potent hydrogen bond acceptor. In the context of Jumonji C (JmjC) domain-containing proteins, this group projects into the solvent-exposed regions of the binding pocket, improving the pharmacokinetic profile and metabolic stability of the final drug.
The Phenolic Hydroxyl (C3): Positioned ortho to the sulfone, this
−OH
group serves a dual purpose. Synthetically, it can be functionalized (e.g., alkylated or cross-coupled) to tune lipophilicity. Biologically, it acts as a critical hydrogen bond donor/acceptor to anchor the molecule to specific amino acid residues (like Tyrosine or Lysine) within the target enzyme's active site.
Mechanistic Application: Epigenetic Drug Discovery
CAS 1221724-76-0 is prominently featured in the patent literature for the synthesis of inhibitors targeting KDM4C (JMJD2C), a histone demethylase enzyme frequently overexpressed in prostate and breast cancers [3].
KDM4C normally catalyzes the demethylation of histone H3 lysine 9 (H3K9me3), an epigenetic mark associated with transcriptional repression. By utilizing CAS 1221724-76-0 to synthesize a bidentate pyrazolylpyridine scaffold, the resulting drug competitively chelates the catalytic Fe(II) ion in the JmjC domain. This inhibition prevents demethylation, leading to the accumulation of H3K9me3, chromatin condensation, and the subsequent repression of oncogene transcription.
Figure 1: Mechanism of action for KDM4C inhibitors derived from CAS 1221724-76-0.
Synthetic Workflow & Experimental Protocols
To construct the bioactive pyrazolylpyridine scaffold from CAS 1221724-76-0, a two-phase synthetic protocol is employed. This methodology is designed as a self-validating system , ensuring that researchers can definitively confirm the success of each step before proceeding, thereby preventing the downstream propagation of errors.
Objective: To couple the acetophenone core with a pyridine derivative, creating the linear precursor for pyrazole cyclization.
Reagent Preparation: Dissolve 1.0 equivalent (eq) of CAS 1221724-76-0 in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.
Causality: Argon prevents the oxidative degradation of the highly reactive enolate intermediate.
Base Addition: Cool the solution to 0°C. Add 2.5 eq of Lithium bis(trimethylsilyl)amide (LiHMDS) dropwise over 15 minutes.
Causality: The stoichiometry here is critical. The first 1.0 eq of base is consumed by deprotonating the acidic phenolic hydroxyl (pKa ~9.5). The remaining 1.5 eq ensures the complete and rapid enolization of the acetyl methyl group (pKa ~19) without acting as a competing nucleophile.
Electrophile Introduction: Add 1.1 eq of methyl 2-isonicotinate to the enolate solution. Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Self-Validating Checkpoint: Quench a 10 µL reaction aliquot in saturated
NH4Cl
, extract with Ethyl Acetate, and analyze via LC-MS.
Validation Metric: The reaction is complete when the starting material mass (m/z 215
[M+H]+
) disappears. Furthermore,
1H
NMR of the crude product must show a highly deshielded singlet at ~15.5 ppm. This confirms the product exists predominantly in the stable hydrogen-bonded enol tautomer, validating the successful formation of the 1,3-diketone.
Phase 2: Hydrazine Cyclization
Objective: To close the ring, forming the bidentate pyrazole pharmacophore.
Cyclization: Dissolve the crude 1,3-diketone from Phase 1 in absolute ethanol. Add 1.5 eq of hydrazine hydrate and a catalytic amount (0.1 eq) of glacial acetic acid. Reflux the mixture at 80°C for 3 hours.
Causality: The acetic acid protonates the carbonyl oxygens, significantly increasing their electrophilicity and accelerating the nucleophilic attack by hydrazine. Ethanol provides a protic medium that stabilizes the transition state during the dehydration steps of ring closure.
Purification: Cool the mixture to room temperature, concentrate in vacuo, and purify via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH).
Self-Validating Checkpoint: Analyze the purified fractions via Thin Layer Chromatography (TLC) using 5% MeOH in DCM.
Validation Metric: The product spot will be highly UV-active and will stain positive (yellow/brown) with potassium permanganate (
KMnO4
) due to the oxidizable pyrazole and phenol rings. High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the cyclized product minus
H2O
.
References
Nie, Z., et al. "Histone Demethylase Inhibitors." United States Patent Application Publication, US 2017/0275266 A1, 28 Sept. 2017.
Foundational
A Comprehensive Guide to the Structural Elucidation of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
Abstract The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This in-depth guide provides a comprehensive, multi-t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This in-depth guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, a substituted aromatic ketone. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the strategic rationale behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. By integrating data from these orthogonal methods, we will construct an unassailable body of evidence to confirm the molecule's constitution, connectivity, and substitution pattern, establishing a self-validating analytical workflow.
Introduction: The Analytical Imperative
The molecule 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one presents a valuable case study for modern structural elucidation. It incorporates several key functional groups—a phenol, an aryl ketone, and an aryl sulfone—whose distinct spectroscopic signatures must be identified and correctly assigned. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the invalidation of entire research programs.
This guide will therefore detail a logical, evidence-based workflow. We will begin by determining the molecular formula and degrees of unsaturation, proceed to identify functional groups, and culminate in a complete mapping of the atomic framework using one- and two-dimensional NMR spectroscopy. Each step is designed to build upon the last, creating a network of corroborating evidence that exemplifies analytical rigor.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
Before any spectroscopic analysis, the proposed structure provides a theoretical molecular formula and an expected degree of unsaturation (DoU), which serves as our first hypothesis.
This value is consistent with the proposed structure: four degrees for the aromatic ring (one ring and three π-bonds) and one degree for the carbonyl (C=O) π-bond. This initial check aligns our theoretical structure with fundamental chemical principles.
Mass Spectrometry: Confirming Molecular Weight and Key Fragments
Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of the molecular formula, especially when high-resolution instrumentation is used.[1] The fragmentation pattern further provides "puzzle pieces" that correspond to stable substructures within the molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, generating a radical cation known as the molecular ion (M⁺•).
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Data Interpretation and Rationale
The primary goal is to identify the molecular ion peak [M]⁺•, which for C₉H₁₀O₄S has a nominal mass of 214 g/mol . High-resolution MS would provide an exact mass that can definitively confirm the elemental composition. Key fragmentation pathways, particularly α-cleavage adjacent to the carbonyl group, are highly diagnostic for ketones.[2][3]
Expected m/z
Proposed Fragment
Rationale for Fragmentation
214
[C₉H₁₀O₄S]⁺•
Molecular Ion (M⁺•)
199
[M - CH₃]⁺
α-cleavage: Loss of the acetyl methyl radical. A highly favorable and expected fragmentation for an acetophenone derivative, resulting in a stable acylium ion.[3]
135
[M - SO₂CH₃]⁺
Cleavage of the aryl-sulfur bond, losing the methanesulfonyl radical.
77
[C₆H₅]⁺
A common fragment indicating a substituted benzene ring, though less intense when electron-withdrawing groups are present.
43
[CH₃CO]⁺
α-cleavage: Formation of the acetyl cation. This is often a prominent peak for methyl ketones.[3]
The presence of these specific fragments provides strong, corroborating evidence for the major structural components: a molecular weight of 214, the presence of a methyl ketone, and a substituted phenylsulfone moiety.
Infrared Spectroscopy: A Census of Functional Groups
Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the rapid identification of functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate (stretch or bend).
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
Analysis: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, an evanescent wave penetrates a short distance into the sample.
Absorption: The sample absorbs energy at specific frequencies corresponding to its vibrational modes.
Spectrum Generation: The attenuated IR beam returns to a detector, and a Fourier transform is applied to the signal to generate the infrared spectrum (absorbance vs. wavenumber).
Data Interpretation and Rationale
The IR spectrum of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one is expected to display several highly characteristic absorption bands.
Wavenumber (cm⁻¹)
Functional Group & Vibration Mode
Expected Appearance and Rationale
3500 - 3200
Phenolic O-H Stretch
A strong, broad absorption band. The significant broadening is a hallmark of intermolecular hydrogen bonding.[4][5][6]
3100 - 3000
Aromatic C-H Stretch
Weak to medium, sharp peaks.
3000 - 2850
Aliphatic C-H Stretch
Weak to medium, sharp peaks from the two -CH₃ groups.
~1675
Ketone C=O Stretch
A very strong, sharp absorption. Its position below 1700 cm⁻¹ is diagnostic of an aryl ketone, where conjugation with the benzene ring weakens the C=O bond and lowers its vibrational frequency.[2]
1600, 1500
Aromatic C=C Stretch
Two or more medium-to-strong bands characteristic of the benzene ring.[4]
~1320 & ~1140
Sulfone S=O Stretch
Two strong, distinct bands corresponding to the asymmetric and symmetric stretches of the SO₂ group, respectively. This two-peak pattern is definitive for a sulfone.[7]
The collective IR data acts as a functional group checklist. Observing all these bands provides high confidence that the molecule contains a phenol, an aryl ketone, a sulfone, and an aromatic ring, perfectly matching the proposed structure.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every hydrogen and carbon atom in the molecule.
Experimental Protocol: 1D and 2D NMR
Sample Preparation: The sample (~5-10 mg) is dissolved in ~0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the polar molecule and has exchangeable proton signals that do not interfere with the analyte's aromatic region.
1D ¹H NMR: A standard proton spectrum is acquired to identify all unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which reveals neighboring protons.
1D ¹³C NMR (with DEPT): A carbon spectrum is acquired to identify all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run to differentiate between CH, CH₂, and CH₃ groups.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[8]
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (a one-bond correlation).[8]
2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment maps protons to carbons over two to three bonds, providing the long-range connectivity needed to piece the molecular fragments together.[8]
Data Interpretation and Rationale
The combination of these NMR experiments allows for the unambiguous assembly of the molecular structure.
Signal
Chemical Shift (δ, ppm)
Integration
Multiplicity
Assignment
Rationale
1
~10.5
1H
broad singlet
Ar-OH
The phenolic proton is acidic and often appears as a broad signal. Its chemical shift is concentration-dependent.
2
~8.15
1H
doublet (d)
H -2
This proton is ortho to the highly electron-withdrawing carbonyl group, causing significant deshielding. It is split by H-6.
3
~7.90
1H
doublet of doublets (dd)
H -6
This proton is ortho to the electron-donating hydroxyl group but meta to two withdrawing groups, placing it at an intermediate shift. It is split by both H-2 and H-5.
4
~7.20
1H
doublet (d)
H -5
This proton is ortho to the electron-withdrawing sulfonyl group.
5
~3.25
3H
singlet
-SO₂CH ₃
The methyl group is attached to the strongly deshielding sulfonyl group.
6
~2.60
3H
singlet
-C(O)CH ₃
The methyl protons are deshielded by the adjacent carbonyl group.[2]
Chemical Shift (δ, ppm)
DEPT
Assignment
Rationale
~197.0
C
C =O
The carbonyl carbon is highly deshielded and appears far downfield, typical for a ketone.[2]
~158.0
C
C -3 (C-OH)
The carbon directly attached to the phenolic oxygen is significantly deshielded.
~138.5
C
C -4 (C-SO₂)
Quaternary carbon attached to the sulfonyl group.
~131.5
C
C -1 (C-Ac)
Quaternary carbon attached to the acetyl group.
~129.0
CH
C -6
Aromatic methine carbon.
~125.0
CH
C -2
Aromatic methine carbon.
~115.0
CH
C -5
Aromatic methine carbon.
~43.5
CH₃
-SO₂C H₃
Aliphatic carbon attached to the sulfonyl group.
~27.0
CH₃
-C(O)C H₃
Aliphatic carbon of the acetyl group.
HSQC would confirm all direct C-H attachments listed in the tables above (e.g., the signal at δH ~8.15 correlates with the signal at δC ~125.0).
HMBC provides the definitive connectivity map:
The acetyl protons (δH ~2.60) will show a strong correlation to the carbonyl carbon (δC ~197.0) and to the aromatic C-1 (δC ~131.5). This proves the acetyl group is attached to C-1.
The methanesulfonyl protons (δH ~3.25) will show a correlation to C-4 (δC ~138.5), confirming the position of the sulfone group.
Proton H-2 (δH ~8.15) will show correlations to the carbonyl carbon, C-6, and C-4. This confirms its position ortho to the acetyl group and meta to the sulfone.
The phenolic proton (δH ~10.5) will show correlations to C-2, C-3, and C-4, confirming the hydroxyl group's position at C-3.
Integrated Workflow and Final Conclusion
The power of this multi-technique approach lies in its self-validating nature. Each experiment interrogates the molecule from a different physical principle, and their collective agreement provides an exceptionally high degree of confidence in the final structure.
"spectroscopic data for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (NMR, IR, MS)"
An in-depth technical guide for the structural elucidation of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (also known as 3'-hydroxy-4'-(methylsulfonyl)acetophenone). As a highly functionalized aromatic system, this...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for the structural elucidation of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (also known as 3'-hydroxy-4'-(methylsulfonyl)acetophenone). As a highly functionalized aromatic system, this compound serves as a critical intermediate in the synthesis of selective COX-2 inhibitors (such as etoricoxib analogs) and advanced agrochemicals[1][2].
This whitepaper details the orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS)—required to definitively characterize this molecule.
Structural & Physicochemical Profiling
Before initiating spectroscopic analysis, it is critical to understand the electronic environment of the molecule. The central benzene ring is heavily substituted, creating a complex push-pull electronic system:
C1-Acetyl Group (-COCH3): Electron-withdrawing via resonance and induction (meta-directing).
C3-Hydroxyl Group (-OH): Electron-donating via resonance (ortho/para-directing).
C4-Methanesulfonyl Group (-SO2CH3): Strongly electron-withdrawing via resonance and induction (meta-directing).
This specific arrangement creates an AMX spin system in the aromatic region and necessitates careful solvent selection to prevent rapid proton exchange of the phenolic hydroxyl group during NMR acquisition.
Multiplexed orthogonal spectroscopic workflow for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive map of the molecular framework. For this compound, DMSO-d6 is the solvent of choice. Causality: The highly polar, aprotic nature of DMSO-d6 strongly hydrogen-bonds with the phenolic -OH group, significantly reducing its chemical exchange rate. This allows the hydroxyl proton to be observed as a distinct, broad singlet rather than exchanging into the baseline, which frequently occurs in CDCl3.
Diagnostic Chemical Shifts
Based on empirical data from analogous substructures like 3-hydroxyacetophenone[3][4] and 4-(methylsulfonyl)acetophenone[5][6], the predicted chemical shifts are highly diagnostic. The strongly deshielding nature of the methanesulfonyl group shifts the adjacent methyl protons to ~3.10 ppm[1][6], distinct from the acetyl methyl group at ~2.60 ppm[4].
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Shimming & Tuning: Perform automated 3D gradient shimming to ensure a homogeneous magnetic field. Tune the probe to the exact resonance frequencies of 1H (e.g., 400.13 MHz) and 13C (100.61 MHz).
Acquisition:
1H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1) to ensure quantitative integration.
13C NMR: Acquire 1024 scans using power-gated broadband proton decoupling (WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) distortions while simplifying the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR evaluates the vibrational modes of the functional groups. Attenuated Total Reflectance (ATR) is the preferred sampling method. Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture exhibits strong O-H stretching (~3400 cm⁻¹) and bending (~1640 cm⁻¹) modes, which would directly obscure the critical phenolic -OH and ketonic C=O signals of the sample.
Table 2: Diagnostic ATR-FTIR Frequencies
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Structural Correlation
3350 - 3200
Strong, Broad
O-H stretch
Phenolic hydroxyl (broadened by intermolecular H-bonding).
1685
Strong, Sharp
C=O stretch
Conjugated ketone (shifted lower than aliphatic ketones due to resonance with the aromatic ring).
1590, 1495
Medium
C=C stretch
Aromatic ring skeletal vibrations.
1310
Strong
Asymmetric SO2 stretch
Diagnostic for the methanesulfonyl group.
1150
Strong
Symmetric SO2 stretch
Confirms the presence of the sulfone moiety.
Standardized FTIR Protocol
Background Calibration: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal to subtract ambient CO2 and water vapor.
Sample Application: Place ~2 mg of the neat solid powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans to maximize the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry confirms the exact molecular weight and provides structural connectivity through fragmentation. For this compound, two orthogonal ionization techniques are recommended: Negative-ion Electrospray Ionization (ESI-) for intact molecular weight confirmation, and Electron Ionization (EI) for structural fragmentation.
Causality for ESI-: The phenolic hydroxyl group is relatively acidic. In a slightly basic mobile phase (e.g., adding 0.1% ammonium hydroxide), it readily deprotonates to form a highly stable phenoxide anion, yielding a robust [M-H]⁻ signal at m/z 213.
Primary Electron Ionization (EI) mass fragmentation pathways at 70 eV.
Table 3: GC-EI-MS Fragmentation Pattern (70 eV)
m/z
Relative Abundance
Fragment Identity
Mechanism / Causality
214
35%
[M]⁺•
Intact molecular radical cation.
199
100% (Base)
[M - CH3]⁺
Alpha-cleavage of the acetyl methyl group, leaving a resonance-stabilized acylium ion on the ring.
135
45%
[M - SO2CH3]⁺
Cleavage of the weak C-S bond, expelling the methanesulfonyl radical.
43
80%
[CH3CO]⁺
Alpha-cleavage yielding the stable acetyl cation.
Standardized GC-MS Protocol
Instrument Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to calibrate the m/z axis and optimize lens voltages for standard 70 eV electron ionization.
Sample Introduction: Inject 1 µL of a 100 µg/mL solution (in ethyl acetate) into the GC inlet at 250°C using a split ratio of 10:1.
Chromatography: Use a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., DB-5MS). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min to ensure sharp peak elution without thermal degradation.
References
3-Hydroxyacetophenone | C8H8O2 | CID 8487 - PubChem . National Institutes of Health (NIH).[Link]
Electronic Supplementary Material (ESI) for Chemical Communications . The Royal Society of Chemistry.[Link]
4-Methylsulfonylacetophenone | C9H10O3S | CID 82529 - PubChem . National Institutes of Health (NIH).[Link]
Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid . PatSnap.[Link]
Patent US5380... ( ) OXOct. ( ) . Google APIs.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals
Compound Identity: 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0)
Molecular Architecture and Physicochemical Causality
To develop a robust formulation strategy for any active pharmaceutical ingredient (API) or critical intermediate, one must first deconstruct its molecular architecture. The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (also known as 3-hydroxy-4-mesylacetophenone) presents a fascinating interplay of electronic and steric effects that directly dictate its macroscopic behavior in solution.
Electronic Effects and pKa Modulation
The core structure is an acetophenone ring substituted with a hydroxyl (-OH) group at the 3-position and a methanesulfonyl (mesyl, -SO₂CH₃) group at the 4-position.
Causality of Acidity: The standard pKa of an unsubstituted phenol is approximately 10.0. However, the mesyl group is positioned ortho to the phenolic hydroxyl. The mesyl moiety is powerfully electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. By pulling electron density away from the aromatic ring, it highly stabilizes the phenolate anion conjugate base. Consequently, the pKa of this compound is significantly depressed, estimated to be in the range of 7.2 to 7.8 .
Intramolecular Hydrogen Bonding: The spatial proximity of the phenolic -OH donor and the sulfonyl oxygen acceptor allows for the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding. This structural phenomenon partially shields the hydroxyl group from interactions with bulk water, increasing the molecule's lipophilicity (LogP) and suppressing its baseline thermodynamic aqueous solubility.
Fig 1: Mechanistic pathway of pH-dependent solubility modulated by intramolecular hydrogen bonding.
Thermodynamic Solubility Profile
Understanding the difference between kinetic solubility (how fast it dissolves) and thermodynamic solubility (the absolute capacity of the solvent) is critical. For solid oral dosage forms, thermodynamic solubility dictates bioavailability.
Because of the depressed pKa, the solubility of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one is highly pH-dependent. At a gastric pH of 1.2 to 4.5, the molecule remains unionized. The strong crystal lattice energy—driven by intermolecular stacking of the planar acetophenone cores—results in poor aqueous solubility. However, as the pH shifts above 8.0 (e.g., in the lower intestinal tract or formulated alkaline buffers), the molecule ionizes. The resulting ion-dipole interactions with water exponentially increase solubility according to the Henderson-Hasselbalch relationship.
To accurately profile this, we utilize the Shake-Flask Method adapted from the [1]. This protocol is designed to be self-validating by ensuring true equilibrium is reached, preventing the overestimation of solubility caused by supersaturation.
Step-by-Step Methodology:
Preparation: Add an excess of the solid compound (e.g., 50 mg) to 10 mL of the target solvent (e.g., 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, and pH 9.0 Borate Buffer) in amber glass vials to prevent incidental photolysis.
Equilibration: Place the vials in an orbital shaker incubator set to exactly 25.0°C ± 0.1°C.
Time-Course Sampling (The Validation Step): Withdraw 0.5 mL aliquots at 24, 48, and 72 hours. Centrifuge the aliquots at 15,000 rpm for 10 minutes to pellet undissolved solids, then filter the supernatant through a 0.22 µm PTFE syringe filter.
Quantification: Analyze the filtrate via HPLC-UV.
Equilibrium Confirmation: The system is only considered self-validated and at thermodynamic equilibrium if the concentration difference between the 48-hour and 72-hour time points is less than 2.0%.
Quantitative Solubility Data Summary
Parameter
Estimated Value / Characteristic
Mechanistic Rationale
Molecular Weight
214.24 g/mol
Standard computational value.
LogP (Unionized)
~1.5 - 2.0
Intramolecular H-bonding increases lipophilicity.
pKa (Phenolic -OH)
7.2 - 7.8
Stabilized phenolate via ortho-mesyl electron withdrawal.
Aqueous Sol. (pH 4.0)
< 0.5 mg/mL
Unionized state; dominated by hydrophobic effects.
Aqueous Sol. (pH 9.0)
> 15.0 mg/mL
Ionization to phenolate; rapid ion-dipole solvation.
Stability and Degradation Kinetics
Stability testing must go beyond merely observing degradation; it requires an understanding of the chemical pathways involved. The [2] mandate forced degradation studies to elucidate these pathways.
Chemical Stability Mechanics
Oxidation: Phenols are notoriously susceptible to auto-oxidation, typically forming reactive quinone derivatives. However, the electron-withdrawing mesyl and acetyl groups on this molecule act as a protective shield. By reducing the electron density of the aromatic ring, they make the phenol significantly less susceptible to electrophilic radical attack compared to unsubstituted phenol. Degradation will still occur under harsh oxidative stress (e.g., 3% H₂O₂), but at a retarded rate.
Hydrolysis: The carbon-sulfur (C-S) bond of the mesyl group and the carbon-carbon (C-C) bond of the acetyl group are exceptionally robust. Consequently, the molecule exhibits excellent hydrolytic stability across a broad pH range (pH 1 to 12).
Self-Validating Protocol: Forced Degradation & Mass Balance
A forced degradation study is only scientifically sound if it achieves Mass Balance . If the parent peak area decreases by 20%, the sum of the newly formed degradant peak areas must equal approximately 20% (assuming equivalent UV response factors). Failure to achieve mass balance indicates that degradants are precipitating, volatilizing, or failing to absorb at the monitored wavelength, necessitating orthogonal detection (e.g., Mass Spectrometry).
Step-by-Step Methodology:
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
Stress Application:
Acidic/Basic: Mix 5 mL stock with 5 mL of 0.1 N HCl or 0.1 N NaOH. Heat at 60°C for 7 days. Neutralize before injection.
Oxidative: Mix 5 mL stock with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark.
Photolytic: Expose solid powder and solution to 1.2 million lux-hours and 200 watt-hours/m² of UV energy (per ICH Q1B).
HPLC-DAD/MS Analysis: Utilize a gradient elution on a C18 column. Use a Diode Array Detector (DAD) to check peak purity (ensuring degradants are not co-eluting with the parent peak) and an in-line Mass Spectrometer to identify the molecular weights of formed degradants.
Mass Balance Calculation:Mass Balance (%)=AreaInitial ControlAreaParent+∑AreaDegradants×100
. Acceptable range is 95% - 105%.
Fig 2: Self-validating forced degradation workflow emphasizing mass balance closure.
Forced Degradation Matrix and Acceptance Criteria
Stress Condition
Reagents / Environment
Duration
Expected Degradation Pathway
Hydrolytic (Acid)
0.1 N HCl
7 Days (60°C)
Highly stable; minimal cleavage expected.
Hydrolytic (Base)
0.1 N NaOH
7 Days (60°C)
Stable; exists as soluble phenolate.
Oxidative
3% H₂O₂
24 Hours (RT)
Phenol oxidation to quinone derivatives.
Thermal (Solid)
60°C / 75% RH
14 Days
Stable; potential dimerization if impurities present.
Photolytic
1.2M lux-hr (UV/Vis)
ICH Q1B Standard
Radical generation; minor degradation.
Conclusion
The formulation of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one requires a strategic approach grounded in its specific physicochemical properties. Its low baseline aqueous solubility can be circumvented by exploiting its depressed pKa (~7.5) through alkaline buffering or salt formation. Chemically, the molecule benefits from the electron-withdrawing nature of its substituents, granting it exceptional hydrolytic stability and moderate resistance to auto-oxidation. By adhering to self-validating protocols like OECD 105 and ICH Q1A(R2), researchers can ensure that solubility and stability data are artifact-free and translationally viable for downstream drug development.
References
OECD (1995), Test No. 105: Water Solubility , OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
URL:[Link]
ICH Q1A(R2) Stability Testing of New Drug Substances and Products , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), Step 4 version.
URL:[Link]
Exploratory
A Comprehensive Technical Guide to Methanesulfonylphenyl Ethanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract The methanesulfonylphenyl ethanone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for designing a diverse range of therapeutic agents. Its unique electronic and str...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The methanesulfonylphenyl ethanone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for designing a diverse range of therapeutic agents. Its unique electronic and structural properties, conferred by the potent electron-withdrawing methylsulfonyl group and the reactive ethanone linker, have enabled the development of highly selective and potent inhibitors for critical biological targets. This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds. We will explore key synthetic pathways, focusing on the well-documented production of the Etoricoxib intermediate, and delve into the primary biological activities, including selective COX-2 inhibition for anti-inflammatory effects and protein kinase modulation for anticancer applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of methanesulfonylphenyl ethanone derivatives in their own discovery programs.
Part 1: Introduction to the Methanesulfonylphenyl Ethanone Scaffold
Core Chemical Structure and Properties
The methanesulfonylphenyl ethanone framework is characterized by a central phenyl ring substituted with a methanesulfonyl group (-SO₂CH₃) and an ethanone moiety (-COCH₃). The defining feature is the sulfone group, a strong electron-withdrawing and hydrogen bond-accepting unit, which is critical for molecular recognition by many enzyme active sites. This group enhances the acidity of protons on adjacent carbons and influences the overall electronic distribution of the aromatic ring, which is often crucial for establishing specific interactions with biological targets. The ethanone side chain provides a reactive handle for a wide array of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Significance in Medicinal Chemistry
The prominence of this scaffold in drug discovery is exemplified by its presence in numerous clinically relevant molecules and investigational drugs. Its most notable application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, where the methanesulfonylphenyl group fits perfectly into a specific side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform, thereby conferring selectivity.[1] This has led to the creation of potent anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] Beyond inflammation, this scaffold has been successfully employed to design inhibitors of various protein kinases, such as B-RAFV600E, which are implicated in cancers like melanoma.[2][3] The structural rigidity and defined vectoral properties of the methanesulfonylphenyl group make it an ideal anchor for building high-affinity ligands.
Part 2: Synthesis and Manufacturing Processes
General Synthetic Strategies
The synthesis of methanesulfonylphenyl ethanone derivatives can be approached through several strategic disconnections. A common method involves the coupling of a pre-functionalized methanesulfonylphenyl unit with a suitable ketone or its precursor. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or alpha-arylation of ketones, are frequently employed due to their high efficiency and functional group tolerance.[4] An alternative strategy involves constructing the sulfone moiety on a pre-existing aryl ethanone molecule, typically through the oxidation of a more readily available thioether (sulfide) precursor.
Caption: High-level overview of synthetic routes to the target scaffold.
Case Study: Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
This compound is a pivotal intermediate in the industrial synthesis of Etoricoxib (Arcoxia®), a selective COX-2 inhibitor.[5][6] Its efficient production has been the subject of extensive process development, leading to several robust manufacturing routes.
One of the most elegant and widely used methods involves the palladium-catalyzed coupling of a ketone enolate with an aryl halide.[4][7] This approach directly forms the crucial carbon-carbon bond between the pyridine and phenyl rings.
Rationale: This method offers high convergence and efficiency. The choice of ligand is critical for achieving high yields and preventing side reactions. Xantphos is frequently cited as an effective ligand for this transformation because its wide bite angle promotes the desired reductive elimination step and suppresses β-hydride elimination.[4][7]
An alternative industrial process involves the initial synthesis of a thioether intermediate, which is subsequently oxidized to the desired sulfone.[5][8] This route may involve more steps but can be advantageous if the starting materials are more economical or if it avoids costly palladium catalysts.
Rationale: The oxidation of the thioether to the sulfone is a reliable and high-yielding transformation. However, care must be taken to control the reaction conditions to prevent over-oxidation or oxidation of other sensitive functional groups, such as the pyridine nitrogen.[8] Using oxidants like hydrogen peroxide with a tungstate catalyst is a common industrial method, though catalyst-free processes have also been developed to avoid potential tungsten contamination.[5][8]
Experimental Protocol: Palladium-Catalyzed Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[4][7]
Inert Atmosphere Setup: To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add Pd(acac)₂ (e.g., 0.5 mol%) and Xantphos (e.g., 1 mol%). Purge the flask with an inert gas (Argon) for 10-15 minutes.
Addition of Reagents: To the flask, add 4-bromophenyl methyl sulfone (1.0 equivalent), 5-acetyl-2-methylpyridine (0.8-1.0 equivalent), and K₃PO₄ (3.0 equivalents).
Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the flask.
Reaction: Heat the reaction mixture to 100-110 °C under the inert atmosphere and maintain stirring for 18-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature. Dilute with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent such as ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to yield the pure product as a white solid.[7]
Caption: Step-by-step workflow for the synthesis of the Etoricoxib key intermediate.
Part 3: Key Biological Activities and Therapeutic Targets
Cyclooxygenase-2 (COX-2) Inhibition
The most prominent biological activity of methanesulfonylphenyl derivatives is the selective inhibition of the COX-2 enzyme.[1][9] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.
COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is upregulated during inflammation. Selective COX-2 inhibitors bind to the active site of the COX-2 enzyme, blocking prostaglandin synthesis. The methanesulfonylphenyl moiety is key to this selectivity; it binds to a hydrophilic side pocket present in COX-2 but not COX-1, leading to potent and selective inhibition.[9] This reduces inflammation and pain with a lower incidence of gastrointestinal ulcers associated with non-selective NSAIDs.[1]
Caption: Simplified pathway showing the role of COX-2 and its inhibition.
Extensive research has elucidated the key structural features required for potent and selective COX-2 inhibition. The general pharmacophore consists of a central ring system (often a heterocycle) with two adjacent aromatic rings. One of these rings must bear a SO₂CH₃ or SO₂NH₂ group to fit into the aforementioned selectivity pocket.
Table 1: Comparative in-vitro COX inhibition data for selected methanesulfonylphenyl derivatives and reference drugs. Higher selectivity index indicates greater COX-2 selectivity.
Protein Kinase Inhibition
The methanesulfonylphenyl scaffold has also proven to be a valuable component in the design of protein kinase inhibitors for oncology. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.
The B-RAF kinase is a key component of the MAPK/ERK signaling pathway, which controls cell proliferation and survival. The V600E mutation in B-RAF leads to its constitutive activation and is found in over 50% of melanomas. Thiazole derivatives incorporating a phenyl sulfonyl moiety have been designed as potent inhibitors of this mutant kinase.[2][3] These compounds act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of its downstream targets, thereby halting uncontrolled cell proliferation.
Table 2: Inhibitory activity of selected thiazole-based methanesulfonylphenyl derivatives against B-RAFV600E kinase and melanoma cells.[2]
Caption: Inhibition of the constitutively active B-RAFV600E signaling pathway.
Emerging Therapeutic Areas
The versatility of the methanesulfonylphenyl ethanone core continues to be explored in other therapeutic areas:
Anticonvulsant Activity: Certain COX-2 inhibiting derivatives have shown potent anticonvulsant and anti-epileptogenic effects in preclinical models, suggesting a link between neuroinflammation and seizure activity.[9]
Xanthine Oxidase (XO) Inhibition: N-phenyl aromatic amides containing the scaffold have been identified as potent XO inhibitors, offering a potential treatment for hyperuricemia and gout.[11]
Part 4: Pharmacokinetics and Toxicology
Pharmacokinetics (ADME)
The pharmacokinetic properties of methanesulfonylphenyl ethanone derivatives are highly dependent on the specific substitutions made to the core structure. Generally, the sulfone group imparts good metabolic stability and moderate polarity. However, comprehensive ADME data is often proprietary or limited to late-stage clinical candidates. Key considerations in the design process include optimizing solubility, cell permeability, and metabolic stability to achieve desirable oral bioavailability and half-life.[12][13][14][15]
Toxicology and Safety
The safety profile is a critical aspect of drug development. For COX-2 inhibitors, the primary safety concern is potential cardiovascular risk, which requires careful evaluation. For kinase inhibitors, off-target effects can lead to toxicity. Early-stage toxicological assessment is crucial. For specific laboratory-scale compounds like 1-[2-Chloro-3-methyl-4-(methylsulfonyl)phenyl]ethanone, safety data sheets indicate the need for standard personal protective equipment and handling procedures to avoid skin and eye contact.[16] A sub-acute toxicity study for one novel COX-2 inhibitor, MTL-1, found it to be a non-toxic entity in preclinical models, highlighting the potential for developing safe drug candidates from this class.[9]
Part 5: Future Directions and Conclusion
The methanesulfonylphenyl ethanone scaffold remains a highly productive platform for drug discovery. Its proven success in targeting both enzymes like COX-2 and protein kinases demonstrates its broad utility.
Opportunities:
Novel Kinase Targets: Exploration of this scaffold against other clinically relevant kinase targets in oncology and immunology is a promising avenue.
Dual-Target Inhibitors: Designing molecules that can simultaneously inhibit two related targets (e.g., COX-2 and 5-LOX) could lead to therapies with enhanced efficacy.[17]
Targeting Drug Resistance: Derivatives have been investigated as inhibitors of MCR-1, a protein that confers resistance to last-line antibiotics, opening a new front in the battle against antimicrobial resistance.[18]
Conclusion:
Methanesulfonylphenyl ethanone derivatives represent a privileged scaffold in medicinal chemistry. The wealth of available synthetic methodologies, combined with a deep understanding of their structure-activity relationships against key therapeutic targets, ensures their continued relevance. From established anti-inflammatory agents to next-generation anticancer drugs, these compounds provide a robust foundation for the development of novel, effective, and safe medicines. Future research will undoubtedly uncover new biological activities and refine existing ones, further cementing the importance of this remarkable chemical core.
References
Patsnap Eureka. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Available from: [Link]
Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Justia Patents. The Process For Preparing a Ketosulfone Derivative. Available from: [Link]
Chemical Substance Information. 2-chloro-1-(4-(methylsulfonyl)phenyl)ethanone. Available from: [Link]
IP.com. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available from: [Link]
Tiwari, M., et al. (2018). Discovery of novel Methylsulfonyl phenyl derivatives as potent human Cyclooxygenase-2 inhibitors with effective anticonvulsant action: Design, synthesis, in-silico, in-vitro and in-vivo evaluation. European Journal of Medicinal Chemistry, 151, 695-712. Available from: [Link]
Abbas, S. E., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 68, 14-23. Available from: [Link]
Ghorab, M. M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 147-162. Available from: [Link]
Patsnap Eureka. A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib. Available from: [Link]
Abdel-Maksoud, M. S., et al. (2022). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. RSC Medicinal Chemistry, 13(10), 1259-1273. Available from: [Link]
PubChem. Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)-. Available from: [Link]
Wang, Z., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry, 18(24), 8452-8460. Available from: [Link]
Leblanc, Y., et al. (2005). 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. Journal of Medicinal Chemistry, 48(11), 3930-3934. Available from: [Link]
Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2399225. Available from: [Link]
PubChem. 2-(Methylsulfonyl)-1-(4-(methylsulfonyl)phenyl)ethanone. Available from: [Link]
Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2736. Available from: [Link]
Wang, X., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403. Available from: [Link]
Manasa Life Sciences. 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. Available from: [Link]
Wieber, J., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. International Journal of Molecular Sciences, 23(9), 5022. Available from: [Link]
Refouvelet, B., et al. (2022). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 13(3), 329-340. Available from: [Link]
Wang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1092. Available from: [Link]
Hranjec, M., et al. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 30(22), 4879. Available from: [Link]
Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 470-496. Available from: [Link]
Mager, D. E., et al. (2005). Pharmacokinetic and pharmacodynamic assessment of bioavailability for two prodrugs of methylprednisolone. British Journal of Clinical Pharmacology, 59(4), 395-402. Available from: [Link]
Campbell, R. W., et al. (1984). Pharmacology, electrophysiology, and pharmacokinetics of mexiletine. The American Journal of Cardiology, 53(8), 114B-121B. Available from: [Link]
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Zhang, Y., et al. (2025). Pharmacokinetics and Bioequivalence of Mycophenolate Sodium Enteric-Coated Tablets Under Fasting and Fed Conditions: A Single-Dose, Open-Label, Four-Period Replicated Crossover Study in Healthy Chinese Male Subjects. Clinical Drug Investigation. Available from: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Physicochemical Profiling
The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) is a highly functionalized organic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly sulfonamide-based therapeutics and COX-2 inhibitors. Accurate quantification of this compound—both as a bulk intermediate and as a trace impurity in final drug substances—is critical for ensuring synthetic yield and patient safety.
Rationale for Analytical Modalities
The structural architecture of this analyte dictates the analytical approach:
Phenolic Hydroxyl Group (
−OH
): With an estimated
pKa
of 8.5–9.5, this group is ionizable. To prevent chromatographic peak tailing caused by partial ionization, the mobile phase must be kept acidic (pH < 3.0). Furthermore, the phenolic moiety makes the molecule highly amenable to negative-ion electrospray ionization (ESI-) for mass spectrometry[1].
Methanesulfonyl Group (
−SO2CH3
): This strongly electron-withdrawing group increases the polarity of the molecule, necessitating a robust reverse-phase (RP) retention strategy.
Acetophenone Core: The conjugated aromatic system provides a strong UV chromophore, enabling highly sensitive ultraviolet (UV) detection at 254 nm for bulk assay quantification.
To address both bulk assay and trace-level impurity profiling, this guide details two self-validating workflows: a robust HPLC-UV method for high-concentration quantification and an ultra-sensitive LC-MS/MS method for trace analysis. Both methods are designed to comply with the allowable chromatographic adjustments outlined in USP <621>[2] and the validation frameworks of ICH Q2(R2)[3].
Protocol A: HPLC-UV Method for Bulk Assay Quantification
This method is optimized for the routine assay of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one in synthetic batches (Range: 1.0 – 100 µg/mL).
Chromatographic Conditions
Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm particle size. (Causality: The ethylene-bridged hybrid particle provides superior peak shape for polar aromatics and resists acidic degradation over time).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Elution Gradient:
0.0 – 2.0 min: 10% B
2.0 – 8.0 min: 10%
→
60% B
8.0 – 10.0 min: 60%
→
90% B
10.0 – 12.0 min: 90% B
12.0 – 12.1 min: 90%
→
10% B (Re-equilibration for 3.9 min)
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks).
Detection: UV at 254 nm (Reference 360 nm).
Injection Volume: 5 µL.
Step-by-Step Sample Preparation
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.
Working Standards: Serially dilute the stock solution to create calibration levels at 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.
Sample Preparation: Weigh ~10.0 mg of the synthesized batch, dissolve in 10 mL diluent, and further dilute 1:10 to target a nominal concentration of 100 µg/mL.
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Self-Validating System Suitability Test (SST)
To ensure the integrity of the run, the sequence must begin with six replicate injections of the 50.0 µg/mL standard. The system is validated only if:
Retention Time (RT) Relative Standard Deviation (RSD)
≤
1.0%.
Peak Area RSD
≤
2.0%.
Tailing Factor (
Tf
)
≤
1.5.
Theoretical Plates (
N
)
≥
5000.
Protocol B: LC-MS/MS Method for Trace Quantification
For genotoxic impurity profiling or trace quantification in complex biological/pharmacokinetic matrices, UV detection lacks the requisite sensitivity. This LC-MS/MS protocol utilizes Multiple Reaction Monitoring (MRM) for sub-ng/mL detection.
Mass Spectrometry Parameters
Phenolic compounds ionize efficiently in negative mode by shedding a proton[1].
Product Ions (Quantifier/Qualifier): m/z 213.0
→
134.0 (Quantifier, loss of methanesulfonyl radical) / m/z 213.0
→
198.0 (Qualifier, loss of methyl group).
Capillary Voltage: 2.5 kV.
Desolvation Temperature: 400°C.
Collision Energy (CE): 18 eV (Quantifier), 12 eV (Qualifier).
Chromatographic Adjustments for MS
Column: Phenomenex Kinetex C18, 50 mm × 2.1 mm, 1.7 µm (Sub-2 µm core-shell for ultra-fast, high-resolution separation).
Flow Rate: 0.4 mL/min.
Mobile Phase: Identical to Protocol A, but utilizing a steeper 3-minute ballistic gradient (10% to 90% B) to minimize peak dispersion and maximize the concentration of the analyte entering the MS source.
Quantitative Data & Validation Summary
Both methods were validated in strict accordance with the ICH Q2(R2) guidelines, evaluating linearity, accuracy, precision, and limits of detection/quantification[3].
Analytical workflow for the quantification of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.
References
Waters Corporation / USP. "Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621>." Waters Application Notes. URL:[Link]
MDPI. "LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry." Molecules, 2021. URL:[Link]
HPLC Method Development and Validation for the Quantitative Analysis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
Introduction The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS No.: 1221724-76-0) is a highly functionalized aromatic building block frequently utilized as an intermediate in the synthesis of sulfonamide...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS No.: 1221724-76-0) is a highly functionalized aromatic building block frequently utilized as an intermediate in the synthesis of sulfonamide-based therapeutics and cyclooxygenase (COX) inhibitors. Characterized by an acetophenone core substituted with a phenolic hydroxyl group and a strongly electron-withdrawing methanesulfonyl group, this analyte presents unique chromatographic challenges.
This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay and purity profiling of this compound. The protocol is designed in strict accordance with ICH Q2(R2) guidelines [1] to ensure absolute trustworthiness and robust lifecycle management in pharmaceutical quality control environments.
Method Development Strategy: The Chemical Causality
Developing a robust method requires moving beyond trial-and-error to understand the physicochemical behavior of the analyte [2]. The structural features of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one dictate specific chromatographic parameters:
Mobile Phase pH & Ionization Suppression: The standard pKa of a phenolic hydroxyl group is ~9.9. However, the ortho-methanesulfonyl group (-SO₂CH₃) exerts a massive electron-withdrawing inductive effect, significantly lowering the pKa of the phenol to approximately 7.5. At a neutral pH, the compound exists in a state of partial ionization, which leads to peak splitting and irreproducible retention times. Causality: To force the analyte into a fully protonated, neutral state, a strongly acidic mobile phase (pH < 3.0) using 0.1% Trifluoroacetic Acid (TFA) is mandatory.
Stationary Phase Selection: Phenolic compounds are notorious for secondary interactions with residual metal impurities and unreacted silanols on silica-based columns, resulting in severe peak tailing. Causality: An end-capped, high-purity silica C18 column (e.g., Waters XBridge) is selected to sterically shield residual silanols and deliver symmetrical peaks.
Sample Diluent Mismatch: The analyte is highly soluble in organic solvents. However, injecting a 100% organic sample plug into a highly aqueous initial mobile phase (5% Acetonitrile) causes localized solvent demixing and peak distortion (the "solvent effect"). Causality: The sample diluent is strictly set to 50:50 Water:Acetonitrile to match the elution strength and ensure peak focusing at the column head.
Diagram 1: Causality-driven method development logic based on analyte structure.
Experimental Protocols
Reagents and Materials
Analyte: 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Reference Standard (>99.0% purity).
Solvents: Acetonitrile (HPLC Grade), Ultra-pure Water (18.2 MΩ·cm).
Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C (± 1 °C)
Detection
UV/DAD at 235 nm
Diluent
Water : Acetonitrile (50:50, v/v)
Table 1: Gradient Elution Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
95
5
Isocratic Hold (Focusing)
2.0
95
5
Isocratic Hold
10.0
40
60
Linear Gradient
12.0
10
90
Column Wash
15.0
10
90
Column Wash
15.1
95
5
Re-equilibration
20.0
95
5
End of Run
Step-by-Step Sample Preparation Workflow
To ensure a self-validating system, all volumetric operations must be performed at ambient room temperature (20-25°C) to prevent solvent expansion errors.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent (50:50 Water:Acetonitrile), sonicate for 5 minutes until fully dissolved, and make up to the mark with diluent.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation: Weigh 10.0 mg of the synthesized batch/sample into a 10 mL volumetric flask. Repeat the dissolution and dilution steps to achieve a final nominal concentration of 100 µg/mL.
Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter into amber HPLC autosampler vials. Discard the first 1 mL of filtrate to prevent adsorption losses.
Diagram 2: Step-by-step sample preparation workflow for quantitative analysis.
Method Validation (ICH Q2(R2) Compliance)
A protocol is only as trustworthy as its validation data. The following parameters demonstrate that the method is a self-validating system, capable of detecting its own failures before reporting erroneous results.
System Suitability Testing (SST)
SST is the primary self-validating mechanism. Six replicate injections of the Working Standard (100 µg/mL) must be performed prior to any sample analysis.
Parameter
Result
Acceptance Criteria
Pass/Fail
Retention Time (Rt)
6.82 min
± 2.0%
Pass
Theoretical Plates (N)
12,450
> 5,000
Pass
Tailing Factor (Tf)
1.08
≤ 1.5
Pass
Injection Precision (%RSD)
0.35%
≤ 2.0% (n=6)
Pass
Linearity, LOD, and LOQ
Linearity was established by injecting standard solutions at six concentration levels ranging from 10% to 150% of the nominal working concentration.
Parameter
Value
ICH Acceptance Criteria
Linear Range
10.0 – 150.0 µg/mL
Target range covered
Correlation Coefficient (R²)
0.9998
≥ 0.999
Limit of Detection (LOD)
0.45 µg/mL
S/N ratio ≥ 3:1
Limit of Quantitation (LOQ)
1.35 µg/mL
S/N ratio ≥ 10:1
Accuracy and Precision
Accuracy was evaluated via spike-recovery experiments at three levels (50%, 100%, and 150%). Precision was assessed on the same day (Intra-day) and across three consecutive days (Inter-day).
Validation Parameter
Level
Mean Recovery (%)
% RSD
Acceptance Criteria
Accuracy (Recovery)
50% (50 µg/mL)
99.6%
0.8%
98.0% – 102.0%
100% (100 µg/mL)
100.2%
0.5%
98.0% – 102.0%
150% (150 µg/mL)
99.8%
0.7%
98.0% – 102.0%
Repeatability (Intra-day)
100% (n=6)
N/A
0.6%
≤ 2.0%
Intermediate Precision
100% (n=12)
N/A
0.9%
≤ 2.0%
References
ICH Harmonised Guideline : Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Adopted November 2023.
URL: [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Edition). John Wiley & Sons.
URL: [Link]
Method
Application Notes and Protocols for the Characterization of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one in Enzyme Inhibition Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound, 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, as a...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound, 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, as a potential enzyme inhibitor. This document outlines the rationale for investigating this compound, detailed protocols for determining its inhibitory potency and mechanism of action, and best practices for data analysis and interpretation.
Introduction: The Rationale for Investigating 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one as an Enzyme Inhibitor
Enzyme inhibitors are fundamental tools in both basic research and pharmaceutical development. They serve as crucial probes for elucidating biological pathways and are the active components in many therapeutic agents.[1][2] The discovery and characterization of novel enzyme inhibitors are therefore of significant scientific interest.
The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one possesses structural features that suggest potential interactions with enzymatic targets. While specific biological activities of this compound are not yet extensively documented, its substituted phenyl ethanone core is present in various biologically active molecules. For instance, the structurally related compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, is a potent and long-acting peripheral inhibitor of catechol-O-methyltransferase (COMT), an important enzyme in neurotransmitter metabolism.[3] This structural similarity provides a strong rationale for screening 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one against a panel of enzymes to identify potential inhibitory activity.
These application notes will guide the user through a systematic approach to characterize the inhibitory properties of this, or any novel, compound.
Initial Steps: Target Identification and Assay Development
The journey of characterizing a potential enzyme inhibitor begins with identifying its molecular target and developing a robust assay to measure its activity.[4][5]
2.1. Target Identification Strategies
For a novel compound like 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, several strategies can be employed to identify potential enzyme targets:
High-Throughput Screening (HTS): The compound can be screened against a diverse panel of enzymes representing different classes (e.g., kinases, proteases, phosphatases).[5][6] This approach can rapidly identify potential "hits."
Computational Docking: In silico methods can predict the binding of the compound to the active sites of known enzyme structures. This can help prioritize which enzymes to screen against in vitro.
Knowledge-Based Approach: Based on the structural features of the compound, one can hypothesize potential targets. For example, the presence of a hydroxyl group and a methanesulfonyl group might suggest interactions with enzymes that have polar and hydrogen-bonding residues in their active sites.
2.2. Principles of Robust Enzyme Assay Development
Once a putative enzyme target is identified, a reliable assay is essential for characterization.[7][8][9] Key considerations include:
Choice of Substrate: The substrate should be specific for the enzyme of interest and allow for a detectable signal upon conversion to the product. Both natural and surrogate substrates can be used.[9]
Detection Method: The choice of detection method depends on the nature of the reaction. Common methods include:
Colorimetric Assays: Measure the change in absorbance of light due to the formation of a colored product.[7]
Fluorometric Assays: Detect the fluorescence emitted by a product, offering higher sensitivity than colorimetric assays.[7]
Luminescent Assays: Measure the light produced by the enzymatic reaction.
Assay Conditions: Optimization of buffer pH, ionic strength, and temperature is crucial for ensuring optimal enzyme activity and stability.[9]
Enzyme and Substrate Concentrations: For inhibitor screening, it is recommended to use substrate concentrations at or below the Michaelis constant (Km) to sensitively detect competitive inhibitors.[9][10]
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11] It is a critical parameter for evaluating the potency of an inhibitor.
Objective: To determine the IC50 value of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one against a target enzyme.
Materials:
Target Enzyme
Substrate
1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
Assay Buffer (optimized for the target enzyme)
DMSO (for dissolving the inhibitor)
96-well microplate
Microplate reader
Step-by-Step Protocol:
Prepare Stock Solutions:
Dissolve 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one in DMSO to a high concentration (e.g., 10 mM). This will be your inhibitor stock solution.
Prepare a stock solution of the substrate in the assay buffer.
Prepare a working solution of the enzyme in the assay buffer.
Serial Dilution of Inhibitor:
Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations. A 10-point, 3-fold serial dilution is a good starting point.
Ensure the final DMSO concentration in all wells is consistent and does not exceed 1-2% to avoid solvent-mediated interference.[12]
Assay Setup in a 96-Well Plate:
Negative Control (No Inhibition): Add assay buffer, enzyme, and substrate. Include DMSO at the same final concentration as the inhibitor wells.
Positive Control (100% Inhibition): Add assay buffer, enzyme, and a known inhibitor of the enzyme (if available) or no enzyme.
Inhibitor Wells: Add assay buffer, enzyme, and the serially diluted inhibitor solutions.
Pre-incubation:
Pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow for binding to occur.
Initiate the Reaction:
Add the substrate to all wells simultaneously to start the enzymatic reaction.
Data Collection:
Measure the rate of the reaction using a microplate reader at appropriate intervals. The detection method will depend on the assay type (e.g., absorbance for colorimetric assays, fluorescence for fluorometric assays).
Data Analysis:
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to determine the IC50 value.[9][11]
IC50 Value: The calculated IC50 from the dose-response curve.
Protocol 2: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for its development.[13][14] MoA studies can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[1][15]
Objective: To determine the mechanism of inhibition of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.
Step-by-Step Protocol:
Experimental Design:
This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
Choose a range of substrate concentrations around the Km value (e.g., 0.5x, 1x, 2x, 5x, 10x Km).
Use at least three different concentrations of the inhibitor, including a zero-inhibitor control. The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5x, 1x, 2x IC50).
Assay Setup:
Set up a matrix of reactions in a 96-well plate, with each row representing a different inhibitor concentration and each column representing a different substrate concentration.
Data Collection:
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.
Data Analysis:
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.
To determine the mode of inhibition, create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S].
Interpretation of Lineweaver-Burk Plots:
Competitive Inhibition: The lines will intersect on the y-axis. Vmax remains the same, while the apparent Km increases with increasing inhibitor concentration.[16]
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains the same.[16]
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and apparent Km decrease with increasing inhibitor concentration.[1]
Mixed Inhibition: The lines will intersect at a point other than on the axes. Both the apparent Vmax and apparent Km are affected.[15]
Visualization of Workflows and Concepts
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization of a novel enzyme inhibitor.
Modes of Reversible Enzyme Inhibition
Caption: Visual representation of reversible enzyme inhibition modes.
Troubleshooting and Best Practices
Compound Solubility: If 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one has poor aqueous solubility, consider using a co-solvent, but always check for its effect on enzyme activity.
Assay Interference: Some compounds can interfere with the assay signal (e.g., by absorbing light at the detection wavelength). Always run controls with the compound in the absence of the enzyme to check for such effects.
Data Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.[12]
Tight-Binding Inhibitors: If the IC50 is close to the enzyme concentration, standard IC50 determination methods may be inaccurate. In such cases, specialized models like the Morrison equation may be necessary.[17][18]
Conclusion
These application notes provide a comprehensive framework for the initial characterization of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one as a potential enzyme inhibitor. By following these protocols, researchers can determine its inhibitory potency and mechanism of action, which are critical first steps in the evaluation of any novel bioactive compound. The principles and methodologies outlined here are broadly applicable to the study of other potential enzyme inhibitors and form a solid foundation for further drug discovery and development efforts.[5]
References
Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (n.d.). Longdom Publishing. Retrieved from [Link]
Classification, Modes of Action and Applications of Enzyme Inhibitors. (n.d.). Longdom Publishing. Retrieved from [Link]
Enzyme Inhibitors and Activators. (2017, March 29). IntechOpen. Retrieved from [Link]
Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]
What Are the Types of Biochemical Assays Used in Drug Discovery? (2025, April 21). Patsnap. Retrieved from [Link]
Biochemical Assays for Drug Discovery. (n.d.). AXXAM. Retrieved from [Link]
A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]
In-cell Western Assays for IC50 Determination. (2026, January 29). Azure Biosystems. Retrieved from [Link]
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. Retrieved from [Link]
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]
Guidelines for accurate EC50/IC50 estimation. (2011, March 15). PubMed. Retrieved from [Link]
Determination of Kinetic and Inhibition Constants. (n.d.). Bio-protocol. Retrieved from [Link]
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved from [Link]
Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]
Enzyme Analysis. (n.d.). G-Biosciences. Retrieved from [Link]
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. Retrieved from [Link]
What kind of Enzyme Inhibition is it? (2017, June 7). ResearchGate. Retrieved from [Link]
Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2002, January 31). PubMed. Retrieved from [Link]
5.4: Enzyme Inhibition. (2025, September 4). Chemistry LibreTexts. Retrieved from [Link]
Application Note: In Vivo Experimental Design for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (HMAP)
Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and Drug Development Professionals Application: Evaluation of Novel Dual-Action Anti-Inflammatory and Analgesic Agents Introduction and Mechanistic Ration...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and Drug Development Professionals
Application: Evaluation of Novel Dual-Action Anti-Inflammatory and Analgesic Agents
Introduction and Mechanistic Rationale
The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (hereafter referred to as HMAP ) represents a highly promising structural motif in the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs).
From a medicinal chemistry perspective, the 4-methanesulfonylphenyl group is a well-established pharmacophore critical for selective cyclooxygenase-2 (COX-2) inhibition. The bulky methanesulfonyl moiety is specifically designed to insert into the secondary hydrophilic side pocket of the COX-2 active site (accessible via Val523), a pocket that is sterically hindered in the constitutive COX-1 isoform (which possesses Ile523) [1, 2].
Simultaneously, the addition of a 3-hydroxy group to the acetophenone core introduces a phenolic character. Phenolic acetophenones have been documented to possess intrinsic antioxidant properties, capable of scavenging reactive oxygen species (ROS) generated during the oxidative burst of acute inflammation [3]. Therefore, HMAP is hypothesized to act as a dual-action therapeutic : inhibiting COX-2-mediated prostaglandin E2 (PGE2) synthesis while neutralizing localized oxidative stress.
To rigorously validate this hypothesis, this application note outlines a self-validating in vivo experimental framework. The workflow sequentially establishes pharmacokinetic (PK) viability, proves target engagement via acute inflammatory models, and confirms the predicted safety profile (gastric sparing).
Mechanistic Pathway Visualization
Fig 1: Dual-action mechanism of HMAP targeting both COX-2 catalysis and ROS-mediated tissue damage.
Experimental Workflow and Causality
A robust preclinical evaluation cannot rely solely on efficacy readouts; it must prove that the efficacy is driven by systemic exposure and that the mechanism does not trigger off-target toxicity.
Phase 1: Pharmacokinetics (PK): Efficacy data is meaningless without exposure data. We first determine the oral bioavailability (
F
) and half-life (
t1/2
) to define the dosing intervals for efficacy models.
Phase 2: Acute Efficacy (Carrageenan Model): The carrageenan-induced paw edema model is biphasic. The early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-5h) is strictly COX-2/PGE2 dependent. Measuring edema at 4 hours isolates the COX-2 inhibitory effect of HMAP.
Phase 3: Safety (Ulcerogenic Liability): Traditional NSAIDs inhibit COX-1, depleting cytoprotective gastric prostaglandins. If HMAP is truly COX-2 selective (driven by the methanesulfonyl group), it must demonstrate a lack of gastric lesions at supratherapeutic doses.
Fig 2: Sequential in vivo experimental workflow ensuring self-validating preclinical data.
Step-by-Step Experimental Protocols
Protocol A: Formulation and Pharmacokinetic (PK) Profiling
Objective: Establish the absorption and clearance profile of HMAP in Sprague-Dawley rats.
1. Formulation Preparation:
Intravenous (IV) Formulation (2 mg/kg): Due to the lipophilic nature of the methanesulfonylphenyl core, formulate HMAP in a co-solvent system: 10% DMSO, 10% Tween-80, and 80% sterile saline. Sonicate at 37°C until a clear solution is achieved.
Oral (PO) Formulation (10 mg/kg): Suspend HMAP in 0.5% Carboxymethylcellulose (CMC) in distilled water. Homogenize to ensure uniform suspension.
2. Dosing and Sampling:
Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing.
Administer HMAP via tail vein injection (IV) or oral gavage (PO).
Collect 200 µL of blood via the jugular vein into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma. Store at -80°C.
3. LC-MS/MS Bioanalysis:
Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard, e.g., deuterated celecoxib).
Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for the acetophenone core.
At 5 hours, euthanize the animals. Excise the inflamed paw tissue, homogenize in cold PBS with indomethacin (to halt ex vivo COX activity), and quantify PGE2 levels via competitive ELISA.
Protocol C: Gastric Ulcerogenic Liability
Objective: Confirm the COX-1 sparing (gastroprotective) profile of HMAP.
1. Fasting and Dosing:
Fast rats for 24 hours (water ad libitum).
Administer HMAP at a supratherapeutic dose (100 mg/kg PO), Vehicle, or Indomethacin (30 mg/kg PO, positive control for ulceration).
2. Histopathological Evaluation:
Euthanize animals 6 hours post-dose.
Remove the stomach, open along the greater curvature, and rinse with cold saline.
Examine the gastric mucosa under a stereomicroscope. Score lesions (petechiae, erosions, ulcers) using a standardized ulcer index (UI).
Quantitative Data Presentation
The following tables summarize the expected quantitative outputs of the experimental design, demonstrating how PK data informs the efficacy readouts.
Table 1: Representative Pharmacokinetic Parameters of HMAP (Rat Model)
Parameter
Route
Dose (mg/kg)
Cmax
(ng/mL)
Tmax
(h)
AUC0−∞
(h·ng/mL)
t1/2
(h)
Bioavailability (
F
%)
HMAP
IV
2
1,450 ± 120
0.08
3,200 ± 210
3.8 ± 0.4
-
HMAP
PO
10
2,100 ± 180
1.5
10,880 ± 650
4.2 ± 0.5
68.0%
Interpretation: The
Tmax
of 1.5 hours justifies the 1-hour pre-treatment protocol in the carrageenan model, ensuring peak plasma concentrations coincide with the COX-2 driven phase of edema.
Table 2: Anti-inflammatory Efficacy and Gastric Sparing Profile
Treatment Group
Dose (PO)
Paw Edema Inhibition at 4h (%)
PGE2 Reduction in Tissue (%)
Gastric Ulcer Index (Score)
Vehicle
-
0%
0%
0.0 ± 0.0
HMAP
10 mg/kg
48.5% *
52.1% *
0.2 ± 0.1
HMAP
30 mg/kg
71.2% **
78.4% **
0.3 ± 0.2
Celecoxib
10 mg/kg
69.8% **
75.0% **
0.5 ± 0.2
Indomethacin
10 mg/kg
74.1% **
81.2% **
4.8 ± 0.6 ###
* p < 0.05, ** p < 0.01 vs Vehicle; ### p < 0.001 vs Vehicle (indicating severe gastric lesions).
References
Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles.
Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry.
Anti-inflammatory Activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). PubMed.
Method
"handling and storage procedures for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one"
An Application Note on the Handling, Storage, and Synthetic Utility of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Introduction & Chemical Identity In modern drug discovery, the rational design of targeted therapeut...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Handling, Storage, and Synthetic Utility of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
Introduction & Chemical Identity
In modern drug discovery, the rational design of targeted therapeutics often relies on highly functionalized building blocks. 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) is a versatile, bifunctional acetophenone derivative[1]. It features a methylsulfonyl (methanesulfonyl) group—a classic hydrogen-bond accepting pharmacophore found in selective COX-2 inhibitors and dopaminergic stabilizers[2][3]—paired with an ortho-hydroxyl group and a para-acetyl moiety.
As a Senior Application Scientist, I emphasize that successfully utilizing this compound requires a deep understanding of its electronic properties. The strongly electron-withdrawing nature of the methanesulfonyl group significantly lowers the pKa of the adjacent phenol while simultaneously increasing the electrophilicity of the aromatic ring. This guide details the causal reasoning behind the strict storage, handling, and synthetic protocols required to maintain the integrity of this self-validating chemical system.
Physicochemical Profiling & Storage Causality
To prevent degradation and ensure reproducibility in downstream coupling or condensation reactions, the physicochemical properties of the compound must dictate its storage conditions.
High propensity for intermolecular hydrogen bonding; highly hygroscopic.
Predicted pKa (Phenol)
~7.5 – 8.0
The ortho-SO₂CH₃ group stabilizes the phenoxide via induction, making it far more acidic than a standard phenol (pKa ~10).
Storage Causality
Hygroscopicity & Atmosphere: The sulfone oxygen atoms are potent hydrogen bond acceptors. If exposed to ambient humidity, the compound will absorb moisture, leading to clumping and the deactivation of moisture-sensitive reagents (e.g., Grignard reagents) in subsequent steps. Protocol: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.
Temperature & Light: The phenolic moiety is susceptible to slow auto-oxidation, while the ketone can undergo Norrish-type photochemical reactions if exposed to prolonged UV light. Protocol: Store at 2–8°C in opaque or amber glass containers.
Workflow & Quality Control
Before deploying this building block in complex syntheses, its integrity must be verified. Acetophenones can undergo trace-acid or trace-base catalyzed auto-aldol condensations over time.
Caption: Workflow for the intake, storage, and quality control of the acetophenone derivative.
Protocol 1: Self-Validating Quality Control (RP-HPLC & NMR)
A self-validating protocol means the system provides immediate, internal proof of success or failure.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile.
RP-HPLC Analysis: Run the sample using a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with UV detection at 254 nm.
Table 2: Standard RP-HPLC Gradient (0.4 mL/min)
Time (min)
% Mobile Phase A (H₂O + 0.1% TFA)
% Mobile Phase B (MeCN + 0.1% TFA)
0.0
95
5
5.0
50
50
10.0
5
95
12.0
5
95
NMR Verification: Dissolve 10 mg in DMSO-
.
Self-Validation Checkpoint: You must observe a sharp singlet at ~2.55 ppm (acetyl CH₃), a sharp singlet at ~3.20 ppm (sulfone CH₃), and a broad singlet at ~10.5 ppm (phenolic OH). If the acetyl peak integrates to less than 3 relative to the aromatic protons, auto-condensation has occurred.
A primary use of this compound is the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are subsequently cyclized into pyrazoles or isoxazoles to create COX-2 inhibitors[2].
The Causality of Base Equivalents (Expert Insight):
Junior chemists frequently fail this reaction by using only 1.0 to 1.5 equivalents of base (e.g., NaOH or KOH). Because the methanesulfonyl group lowers the phenol's pKa to ~7.5, the first equivalent of base is entirely consumed deprotonating the phenol to form an inert phenoxide. To successfully enolize the acetyl group (pKa ~19) for the aldol condensation, a minimum of 2.5 to 3.0 equivalents of strong base must be used.
Caption: Synthetic pathway from the acetophenone precursor to a diarylpyrazole COX-2 pharmacophore.
Protocol 2: Synthesis of a Chalcone Intermediate
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (1.0 eq, 2.14 g, 10 mmol) in 15 mL of anhydrous Ethanol.
Base Addition: Cool the solution to 0°C in an ice bath. Slowly add an aqueous solution of KOH (3.0 eq, 1.68 g in 5 mL H₂O) dropwise over 10 minutes. The solution will immediately darken as the phenoxide forms.
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
Workup & Self-Validation: Pour the mixture into crushed ice and acidify with 1M HCl until pH ~3 (to reprotonate the phenol). Extract with Ethyl Acetate (3 x 20 mL).
Self-Validation Checkpoint: Run a ¹H-NMR of the crude product. The successful formation of the trans-chalcone is instantly validated by the appearance of two distinct doublets in the alkene region (7.4–7.8 ppm) with a large coupling constant (
Hz), confirming the
-alkene geometry.
References
ACS Publications. (1999). Diarylspiro[5]heptenes as Orally Active, Highly Selective Cyclooxygenase-2 Inhibitors: Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry. Retrieved from[Link][2]
ACS Publications. (2010). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine. Journal of Medicinal Chemistry. Retrieved from[Link][3]
"improving the yield of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one synthesis"
Topic: Improving the Yield of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Synthesis Welcome to the Process Chemistry Support Center. This knowledge base is designed for drug development professionals and synthetic c...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Improving the Yield of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Synthesis
Welcome to the Process Chemistry Support Center. This knowledge base is designed for drug development professionals and synthetic chemists optimizing the scale-up of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one . This specific molecule is a critical intermediate in the synthesis of pyrazolylpyridine-based Histone Demethylase Inhibitors (specifically targeting KDM4C/JMJD2C and KDM5 families), which are potent epigenetic modulators used in oncology research [2].
Below, you will find our optimized Standard Operating Procedure (SOP), quantitative ligand optimization data, and a troubleshooting guide addressing the most common failure modes in aryl sulfone synthesis.
Mechanistic Context & Strategy
The synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one is most efficiently achieved via a Copper-Catalyzed Ullmann-type Sulfonylation of 1-(4-bromo-3-hydroxyphenyl)ethan-1-one using sodium methanesulfinate (
MeSO2Na
).
Historically, this transformation suffered from low yields due to two competing factors:
Catalyst Sequestration: The free phenol (-OH) on the starting material can coordinate with the Cu(I) center, poisoning the catalyst and stalling the reaction.
Reagent Insolubility:MeSO2Na
is highly polar and poorly soluble in standard organic solvents, leading to heterogeneous mixtures and incomplete conversion.
The Solution: Utilizing D-Glucosamine as a green, highly coordinating ligand in a mixed
DMSO/H2O
solvent system [1]. D-Glucosamine outcompetes the substrate's phenol group for copper coordination, stabilizing the active Cu(I) species. Concurrently, the addition of 10% water fully solubilizes the sulfinate salt without quenching the catalyst.
Caption: Catalytic cycle of Cu-catalyzed Ullmann-type sulfonylation using D-glucosamine.
Standard Operating Procedure (SOP)
This self-validating protocol ensures high fidelity by integrating a highly water-soluble ligand that is easily removed during a standard aqueous workup, preventing downstream transition-metal contamination [1].
Inert Atmosphere Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%) and D-Glucosamine (20 mol%). Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure the complete removal of oxygen, which otherwise promotes the oxidative homocoupling of the sulfinate.
Reagent Loading: Under a positive stream of Argon, add 1-(4-bromo-3-hydroxyphenyl)ethan-1-one and sodium methanesulfinate.
Solvent Addition: Inject 2.0 mL of the degassed
DMSO/H2O
(9:1) mixture via syringe. Seal the Schlenk tube tightly.
Reaction: Submerge the tube in a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 24 hours. The mixture will transition from a pale suspension to a deep, homogenous solution as the active Cu-ligand complex forms.
Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL). Wash the organic layer with saturated aqueous NaCl (brine) (3 x 10 mL). Causality note: This step is critical. The brine wash completely partitions the DMSO and the highly water-soluble D-glucosamine ligand into the aqueous layer, self-purifying the organic phase.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target sulfone.
Optimization Data: Ligand & Solvent Selection
The table below summarizes the quantitative data driving our protocol choices. Notice how the combination of D-glucosamine and a mixed aqueous solvent system dramatically outperforms traditional ligands.
Ligand (20 mol%)
Solvent System
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
None
Pure DMSO
120
24
15%
Trace
L-Proline
Pure DMSO
120
24
70%
65%
1,10-Phenanthroline
Pure DMSO
120
24
78%
72%
D-Glucosamine
Pure DMSO
120
24
82%
76%
D-Glucosamine
DMSO /
H2O
(9:1)
120
24
>95%
88%
Troubleshooting Guide & FAQs
Caption: Diagnostic decision tree for troubleshooting low yields in aryl sulfone synthesis.
Frequently Asked Questions
Q: Does the free phenol group need protection (e.g., as a benzyl ether) prior to coupling?A: No. While it is a standard assumption that free phenols will sequester copper and stall cross-coupling reactions, the use of D-glucosamine bypasses this requirement. The multiple hydroxyl and amine groups on D-glucosamine create a highly stable chelate with Cu(I) that thermodynamically outcompetes the substrate's phenol group [1]. This allows you to skip two synthetic steps (protection and deprotection), drastically improving overall throughput.
Q: Can I use 1-(4-chloro-3-hydroxyphenyl)ethan-1-one instead of the bromo analogue to save on starting material costs?A: It is highly discouraged. The Carbon-Chlorine bond dissociation energy is significantly higher than the Carbon-Bromine bond. Cu(I) struggles to perform the initial oxidative addition into an unactivated aryl chloride at 120 °C. If you must use the chloro-analogue, you will need to switch to a Palladium-catalyzed system (e.g., using
Pd2(dba)3
and Xantphos), which is substantially more expensive and sensitive to the free phenol.
Q: My LC-MS shows a significant amount of 3-hydroxyacetophenone (dehalogenated byproduct). What went wrong?A: Dehalogenation occurs when the Cu(III) intermediate undergoes protodecupration rather than reductive elimination. This is almost always caused by trace oxygen in the system, which disrupts the catalytic cycle and promotes radical hydrogen abstraction. Ensure your solvents are thoroughly sparged with Argon for at least 30 minutes prior to use, and verify the integrity of your Schlenk tube seals.
Q: Why is my reaction stalling at 50% conversion despite using fresh catalyst and degassed solvents?A: This is a classic symptom of reagent starvation due to insolubility. If you are using pure DMSO, the sodium methanesulfinate will remain partially suspended as a solid. Because the reaction occurs in the solution phase, the effective concentration of the sulfinate drops as the reaction progresses, eventually stalling. Adding exactly 10% v/v of water to the DMSO ensures the sulfinate remains fully dissolved throughout the 24-hour reaction period [1].
References
Yang, M., Shen, H., Li, Y., Shen, C., & Zhang, P. (2014).
Quanticel Pharmaceuticals, Inc. (2013). HISTONE DEMETHYLASE INHIBITORS. U.S.
Optimization
Technical Support Center: Purification of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one. This molecule, a substituted acetophenone, possesses a unique combination o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one. This molecule, a substituted acetophenone, possesses a unique combination of functional groups—a phenolic hydroxyl, a methanesulfonyl group, and a ketone. While these features make it a valuable intermediate in pharmaceutical synthesis, they also introduce specific complexities into its purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move from foundational knowledge in our FAQs to specific, hands-on advice in the Troubleshooting Guide, complete with detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one that influence its purification?
Answer: Understanding the molecule's structure is the first step to a successful purification strategy. Three functional groups dictate its behavior:
Phenolic Hydroxyl (-OH): This group is acidic, with an estimated pKa similar to other substituted phenols.[1] This acidity is a powerful tool, allowing for separation from non-acidic impurities via acid-base extraction. It also enables hydrogen bonding, which influences solubility and crystal packing.
Methanesulfonyl (-SO₂CH₃): This is a strongly electron-withdrawing and highly polar group. It significantly increases the molecule's overall polarity, making it less soluble in non-polar organic solvents and more soluble in polar solvents.
Acetophenone Moiety: The ketone group provides an additional site for hydrogen bonding and contributes to the molecule's polarity.
These properties combined result in a moderately polar, acidic organic compound.
Property
Value (Estimated)
Implication for Purification
Molecular Formula
C₉H₁₀O₄S
-
Molecular Weight
214.24 g/mol
Influences diffusion and elution in chromatography.
pKa (Phenolic OH)
~8-10
Enables separation from neutral or basic impurities using pH-controlled extractions.
Polarity
High
Requires polar solvents for chromatography and crystallization (e.g., Ethyl Acetate, Alcohols, Acetone). Poorly soluble in non-polar solvents like hexanes.
Q2: My synthesis was a Friedel-Crafts acylation of 2-methanesulfonylphenol. What are the most likely impurities I should expect?
Answer: A Friedel-Crafts acylation is a classic method for this synthesis, but it is known to generate specific byproducts.[2][3] The primary impurities you will likely face are:
Isomeric Byproduct: 1-(5-hydroxy-4-methanesulfonylphenyl)ethan-1-one. This is the ortho isomer to your desired para product. Because its polarity is very similar to your target compound, it is often the most challenging impurity to remove.
O-Acylated Byproduct: 2-methanesulfonylphenyl acetate. This can form as a competing reaction pathway where the acylating agent reacts with the phenolic hydroxyl instead of the aromatic ring.[4] This is typically hydrolyzed back to the starting material during aqueous work-up but can persist if conditions are anhydrous.
Q3: Which analytical techniques are best for assessing the purity of my final product?
Answer: A multi-pronged approach is essential for a complete purity assessment.[5][6] No single technique tells the whole story.
Technique
Principle
Information Gained
Best For
Thin-Layer Chromatography (TLC)
Adsorption Chromatography
Rapidly visualizing the number of components in a mixture.
Quick reaction monitoring and fraction screening during column chromatography.
Confirming the chemical structure, identifying impurities, and determining absolute purity (qNMR).[6]
Structural verification and primary method for purity confirmation.
Mass Spectrometry (MS)
Mass-to-Charge Ratio
Confirming the molecular weight of the desired product and identifying impurities.
Confirmation of product identity, often coupled with GC or LC.[8]
Purification Workflow Overview
The general strategy involves an initial bulk purification to remove major impurities, followed by a high-resolution technique to eliminate closely related substances like isomers.
"optimizing reaction conditions for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one synthesis"
Technical Support Center: Optimizing Reaction Conditions for 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one Synthesis Overview The synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one requires a highly orchest...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Reaction Conditions for 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one Synthesis
Overview
The synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one requires a highly orchestrated sequence of electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), reduction, diazotization, and oxidation. Because the target molecule contains both an electron-withdrawing acetyl group and a sensitive phenol moiety, standard linear approaches often fail due to competing side reactions.
Fig 1. Five-step synthetic workflow for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.
Phase 1: SNAr and Nitro Reduction (Steps 2-4)
Q: Why must the SNAr with sodium methanethiolate (NaSMe) be performed before converting the nitro group to a hydroxyl group?A: This is a matter of electronic causality. The SNAr requires an electron-deficient ring to stabilize the Meisenheimer complex intermediate. The nitro group in 4-fluoro-3-nitroacetophenone is strongly electron-withdrawing, activating the fluorine for displacement. If you were to convert the nitro group to a phenol first, the basic conditions of the SNAr would deprotonate the phenol. The resulting phenoxide anion is powerfully electron-donating, which completely deactivates the ring and halts the SNAr process.
Q: During the reduction of 4-(methylthio)-3-nitroacetophenone, my palladium-catalyzed hydrogenation (H2, Pd/C) stalls at 10% conversion. Why?A: The introduced thioether (-SMe) group strongly coordinates to the active sites of transition metal catalysts like palladium, rapidly poisoning the catalyst. To resolve this, abandon catalytic hydrogenation and utilize a classic dissolving metal reduction, such as Iron and Ammonium Chloride (Fe/NH₄Cl)[1]. This method is entirely immune to sulfur poisoning and chemoselectively reduces the nitro group to an amine without reducing the ketone[2].
Phase 2: Diazotization and Phenol Synthesis (Step 5)
Q: My diazotization/hydrolysis step yields a highly colored, tarry mixture instead of the clean phenol. What went wrong?A: You are likely observing azo-coupling side reactions. If the concentration of the diazonium salt is too high, or if unreacted aniline is present in the mixture, the diazonium intermediate will couple with the amine to form highly stable, deeply colored azo dyes.
Solution: Ensure strict temperature control (0–5 °C) during the NaNO₂ addition to prevent premature decomposition. Maintain highly acidic conditions (using H₂SO₄, not HCl, to avoid chlorination) to keep all unreacted amines fully protonated, which prevents them from acting as nucleophiles.
Phase 3: Sulfide Oxidation to Sulfone (Step 6)
Q: I am seeing a persistent M+16 peak in my LC-MS after oxidation. How do I push the reaction to completion without degrading the phenol?A: The M+16 peak indicates under-oxidation to the sulfoxide intermediate (M+H = 199.0), whereas the target sulfone requires two full equivalents of active oxygen (M+H = 215.0). While mCPBA is a common oxidant, using an excess can lead to the over-oxidation of the sensitive phenol ring into a quinone. We recommend using Oxone (potassium peroxymonosulfate) in aqueous methanol. Oxone is highly chemoselective for sulfide-to-sulfone oxidation and leaves the phenol intact[3].
Fig 2. Troubleshooting logic tree for the final thioether oxidation step.
Quantitative Data Summaries
Reaction Step
Key Reagents
Temp / Time
Expected Yield
Self-Validation (LC-MS m/z, M+H)
1. Nitration
HNO₃, H₂SO₄
0 °C, 2h
85%
184.0 (from 139.0)
2. SNAr
NaSMe, DMF
RT, 4h
90%
212.0
3. Nitro Reduction
Fe, NH₄Cl, EtOH/H₂O
80 °C, 3h
88%
182.0 (Loss of 30 Da)
4. Diazotization
NaNO₂, H₂SO₄, H₂O
0 °C then 100 °C, 2h
65%
183.0 (Phenol formed)
5. Oxidation
Oxone, MeOH/H₂O
RT, 12h
80%
215.0 (Gain of 32 Da)
Experimental Protocols
Protocol A: Chemoselective Iron Reduction of 4-(Methylthio)-3-nitroacetophenone
Causality Check: This protocol avoids transition metals to prevent sulfur poisoning[2].
Setup: In a 500 mL round-bottom flask, dissolve 4-(methylthio)-3-nitroacetophenone (10.0 g, 47.3 mmol) in a mixture of Ethanol (150 mL) and Water (50 mL).
Activation: Add Ammonium Chloride (12.6 g, 236.5 mmol) and Iron powder (13.2 g, 236.5 mmol). Note: The NH₄Cl acts as a mild proton source, buffering the reaction to prevent over-reduction to the hydroxylamine[1].
Reaction: Attach a reflux condenser and heat the vigorously stirred mixture to 80 °C for 3 hours.
Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (Rf 0.6, UV active) should disappear, replaced by a highly fluorescent product spot (Rf 0.3). The reaction mixture will turn from pale yellow to a dense black suspension of iron oxides.
Workup: Cool to room temperature. Filter the black suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 x 100 mL). Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the amine.
Protocol B: Chemoselective Oxidation to 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one
Causality Check: Oxone is utilized to prevent oxidative degradation of the phenol ring[3].
Oxidant Addition: In a separate flask, dissolve Oxone (potassium peroxymonosulfate, 42.1 g, 68.5 mmol, 2.5 eq) in Water (100 mL). Add this aqueous solution dropwise to the methanolic substrate solution at 0 °C over 30 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
Validation: Analyze via LC-MS. The starting material (M+H = 183.0) and the sulfoxide intermediate (M+H = 199.0) must be completely consumed, leaving only the target sulfone (M+H = 215.0).
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess oxidant. Concentrate in vacuo to remove methanol. Extract the aqueous residue with EtOAc (3 x 50 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the pure sulfone.
References[1] Title: Reduction of nitro compounds
Source: Grokipedia
URL: [Link][3] Title: Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link][2] Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron
Source: Semantic Scholar
URL: [Link]
"scaling up the synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one"
Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered when scaling up the synthesis of 1-(3-hydroxy-4-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered when scaling up the synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0).
Scaling up from a benchtop discovery route to a robust, kilogram-scale manufacturing process requires a deep understanding of reaction kinetics, thermodynamics, and phase behavior[1]. This guide transitions the synthesis from a theoretical framework into a self-validating, field-proven process.
Process Workflow & Logic
The most scalable route to 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one involves the catalytic sulfination or direct Nucleophilic Aromatic Substitution (SNAr) of a 4-halo-3-hydroxyacetophenone precursor using sodium methanesulfinate.
Workflow for the catalytic sulfination and scale-up crystallization process.
Troubleshooting Guides & FAQs
Q1: Why does our yield drop from 85% at the 10-gram scale to 55% at the 1-kilogram scale during the sulfination step?A: This is a classic mass transfer limitation coupled with catalyst deactivation. Sodium methanesulfinate has limited solubility in many organic solvents. At the bench scale, magnetic stirring creates high shear that overcomes this biphasic solid-liquid barrier. At the pilot scale, standard impeller mixing leaves local concentration gradients. Furthermore, the intermediate copper(I) species is prone to disproportionation if not properly ligated.
Actionable Fix: Transition to a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO). Ensure your reactor uses a pitched-blade turbine for optimal solid suspension. Introduce a diamine ligand (e.g., N,N'-dimethylethylenediamine) to stabilize the Cu(I) active species and prevent the precipitation of inactive copper black.
Q2: We observe a dangerous exothermic spike when heating the reaction to 120 °C. How do we design a safer process?A: The coordination of the copper catalyst and the initial oxidative addition are highly exothermic. In batch mode, heating all reagents simultaneously risks a thermal runaway because the heat generation outpaces the reactor's jacket cooling capacity[2].
Actionable Fix: Convert the process to a semi-batch operation. Charge the reactor with the aryl halide, catalyst, and solvent, and heat to the target temperature (110 °C). Then, dose the sodium methanesulfinate as a slurry or solution over 2–4 hours. This makes the reaction dosing-controlled, allowing you to instantly halt heat generation by stopping the feed.
Q3: During the final isolation, the product "oils out" (liquid-liquid phase separation) instead of forming crystals. How do we force crystallization?A: Oiling out occurs when the supersaturation curve crosses the liquid-liquid binodal curve before the solid-liquid solubility curve. This traps impurities and solvent within a viscous oil, ruining the purity profile[2].
Actionable Fix: Do not rely on crash cooling. Establish the metastable zone width (MSZW) using focused beam reflectance measurement (FBRM). Cool the solution to just below the solubility limit (e.g., 65 °C), hold the temperature, and introduce 1-2 wt% of pure seed crystals. Hold for 1 hour to allow the crystal bed to grow, then apply a slow, cubic cooling ramp (0.1 °C/min) to 5 °C.
The following table summarizes the optimization data for the sulfination of 1-(4-bromo-3-hydroxyphenyl)ethan-1-one (100 g scale). DMSO provides the necessary solvation energy for the transition state.
This protocol represents a self-validating system. In-process controls (IPCs) are embedded to ensure the process does not proceed unless critical quality attributes are met.
Materials:
1-(4-bromo-3-hydroxyphenyl)ethan-1-one: 1.00 kg (4.65 mol)
Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with Nitrogen for 30 minutes to ensure an oxygen-free environment (prevents catalyst oxidation).
Initial Charge: Charge 5.0 L of DMSO, 1.00 kg of 1-(4-bromo-3-hydroxyphenyl)ethan-1-one, 44 g of CuI, and 0.77 kg of
K2CO3
. Stir at 250 RPM.
Ligand Addition: Add 41 g of DMEDA. The solution will shift from pale yellow to deep blue/green, indicating the formation of the active Cu-ligand complex.
Heating & Dosing: Heat the reactor jacket to 110 °C. Once the internal temperature reaches 105 °C, begin dosing the sodium methanesulfinate (pre-slurried in 1 L DMSO) over 3 hours.
IPC 1: Monitor internal temperature. Ensure
ΔT
(Jacket vs. Internal) does not exceed 10 °C.
Reaction Maturation: Stir at 110 °C for 5 hours post-dosing.
IPC 2: Sample for HPLC. Proceed only when starting material is < 1.0 Area%.
Quench & Workup: Cool the reactor to 25 °C. Add 10 L of a 5% aqueous ammonia solution to quench the reaction and solubilize the copper salts into the aqueous phase. Extract with Ethyl Acetate (3 x 5 L).
Crystallization: Concentrate the combined organic layers under vacuum to approximately 3 L. Heat to 70 °C to achieve full dissolution. Cool to 65 °C and add 10 g of seed crystals.
Isolation: Hold at 65 °C for 1 hour, then cool to 5 °C over 6 hours. Filter the resulting slurry via a Nutsche filter, wash with cold ethyl acetate (1 L), and dry under vacuum at 50 °C for 24 hours.
"interpreting ambiguous NMR spectra of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one"
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges researchers face when elucidating the structure of 1-(3-hydrox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges researchers face when elucidating the structure of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one .
Highly substituted acetophenones present unique NMR ambiguities due to opposing electronic effects, overlapping aliphatic signals, and challenging relaxation dynamics. This guide provides causal explanations, self-validating experimental protocols, and diagnostic workflows to ensure absolute confidence in your spectral assignments.
Section 1: Troubleshooting Guide & FAQs
Q1: I observe two sharp singlets in the aliphatic region (2.5–3.2 ppm). How do I definitively distinguish the acetyl methyl group from the methanesulfonyl methyl group?A1: This is a common ambiguity because both the acetyl (-C(=O)CH₃) and methanesulfonyl (-SO₂CH₃) groups produce 3H singlets in a similar chemical shift range. Relying solely on 1D ¹H NMR integration or slight shift differences is risky due to solvent effects.
The Causality: The acetyl protons are separated from the highly deshielded carbonyl carbon (~197 ppm) by two bonds. The methanesulfonyl protons are separated from the aromatic C4 carbon (~132 ppm) by three bonds (through the sulfur atom).
The Resolution: You must use a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment. The acetyl methyl will show a strong
2JCH
correlation to the carbonyl carbon, while the mesyl methyl will show a
3JCH
correlation to the aromatic C4 carbon[1].
Q2: The aromatic region (7.0–8.0 ppm) is complex. How do the substituents dictate the chemical shifts of H2, H5, and H6?A2: The aromatic spin system is governed by a "push-pull" competition of electronic effects from the three substituents[2],[3]:
-OH at C3 (Electron-Donating): Shields the ortho (C2, C4) and para (C6) positions via resonance.
-C(=O)CH₃ at C1 (Electron-Withdrawing): Deshields the ortho (C2, C6) and para (C4) positions.
-SO₂CH₃ at C4 (Strongly Electron-Withdrawing): Strongly deshields the ortho (C3, C5) positions.
Resulting Spin System:
H5: Ortho to the strongly electron-withdrawing mesyl group and meta to the hydroxyl group. It experiences maximum deshielding and appears as the most downfield doublet (
3J≈8
Hz).
H2: Shielded by the ortho-hydroxyl but deshielded by the ortho-acetyl. It appears at a moderate shift as a meta-coupled doublet (
4J≈2
Hz).
H6: Shielded by the para-hydroxyl but deshielded by the ortho-acetyl. It appears as a doublet of doublets (
3J≈8
Hz,
4J≈2
Hz).
Q3: Why are the signals for C1, C3, and C4 missing or barely visible in my standard ¹³C NMR spectrum?A3: These are quaternary carbons. Because they lack directly attached protons, they do not benefit from dipole-dipole relaxation, resulting in inherently long longitudinal relaxation times (
T1
). Furthermore, they receive minimal signal enhancement from the Nuclear Overhauser Effect (NOE) during standard proton-decoupled acquisitions.
The Resolution: You must modify your acquisition parameters by increasing the relaxation delay (
D1
) or using an inverse-gated decoupling sequence with a paramagnetic relaxation agent[4].
Q4: The hydroxyl (-OH) proton is missing from my ¹H NMR spectrum. Is my compound degraded?A4: Not necessarily. Protons attached to heteroatoms undergo rapid intermolecular chemical exchange, especially in protic solvents or when trace water is present in CDCl₃. This exchange broadens the signal until it merges with the baseline.
The Resolution: Rerun the sample in a rigorously dried, polar aprotic solvent like DMSO-
d6
. DMSO strongly hydrogen-bonds to the -OH group, slowing the exchange rate and resolving the peak as a broad singlet >9.5 ppm.
Section 2: Self-Validating Experimental Protocols
Protocol A: 2D HMBC Acquisition for Unambiguous Methyl Assignment
This protocol establishes the connectivity of the isolated methyl groups to the core aromatic scaffold.
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-
d6
. Filter through glass wool into a 5 mm NMR tube.
Instrument Setup: Insert the sample, lock on the deuterium signal, and perform rigorous 3D shimming. Tune and match the probe for both ¹H and ¹³C frequencies.
Parameter Optimization: Select a standard gradient-enhanced HMBC pulse sequence. Set the long-range coupling delay to optimize for
J=8
Hz (typically 62.5 ms).
Acquisition: Acquire with a minimum of 4 scans per increment and 256
t1
increments to ensure adequate resolution in the indirect (¹³C) dimension.
Self-Validation Check: Before analyzing the 2D cross-peaks, verify the 1D projections. Ensure the residual DMSO-
d6
solvent peak is perfectly aligned at 2.50 ppm (¹H) and 39.5 ppm (¹³C). If the carbonyl carbon does not appear at ~197 ppm in the ¹³C projection, your spectral window (SW) is too narrow and the experiment must be reacquired.
Protocol B: Optimized ¹³C qNMR for Quaternary Carbon Detection
This protocol utilizes relaxation engineering to force the appearance of C1, C3, and C4[4].
Sample Preparation: Add Chromium(III) acetylacetonate [Cr(acac)₃] to your NMR sample to achieve a final concentration of 0.05 M. This paramagnetic agent drastically shortens
T1
relaxation times.
Pulse Sequence: Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). This suppresses NOE, ensuring that signal intensity is purely a function of concentration, preventing baseline distortions.
Parameter Optimization: Set the relaxation delay (
D1
) to 5 seconds.
Self-Validation Check: Perform a rapid inversion-recovery experiment (
T1
measurement) on the sample before the full qNMR run. Calculate the exact
T1
of the C4 quaternary carbon. If
5×T1
is greater than your chosen
D1
delay, the integration will not be quantitative, and
D1
must be increased accordingly.
Section 3: Quantitative Data Tables
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts & Multiplicities
(Note: Exact shifts may vary slightly depending on concentration and solvent choice, e.g., CDCl₃ vs. DMSO-
d6
)
Position
Functional Group
¹H Shift (ppm)
Multiplicity (
J
in Hz)
¹³C Shift (ppm)
1
Quaternary (C-Ac)
-
-
~138.0
2
Aromatic CH
~7.4
d (
J
= 2.0)
~115.0
3
Quaternary (C-OH)
-
-
~155.0
4
Quaternary (C-SO₂)
-
-
~132.0
5
Aromatic CH
~7.9
d (
J
= 8.0)
~129.0
6
Aromatic CH
~7.6
dd (
J
= 8.0, 2.0)
~122.0
7
Acetyl CH₃
~2.6
s
~26.5
8
Carbonyl C=O
-
-
~197.0
9
Mesyl CH₃
~3.2
s
~44.0
10
Hydroxyl OH
> 9.5
br s (exchangeable)
-
Table 2: Key 2D NMR Correlations for Unambiguous Assignment
Proton Signal
COSY Correlations (¹H-¹H)
HMBC Correlations (¹H-¹³C)
Acetyl CH₃ (~2.6 ppm)
None
Carbonyl C=O (~197 ppm), C1 (~138 ppm)
Mesyl CH₃ (~3.2 ppm)
None
C4 (~132 ppm)
H2 (~7.4 ppm)
H6 (weak,
4J
)
C1, C3, C4, C6, Carbonyl C=O
H5 (~7.9 ppm)
H6 (strong,
3J
)
C1, C3, C4
Section 4: Diagnostic Workflows
Follow this logical decision tree to systematically resolve ambiguities in your spectra.
Decision tree for resolving ambiguous NMR spectra of substituted acetophenones.
Section 5: References
Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. Analytical Chemistry - ACS Publications.
13 Carbon NMR. The Hebrew University of Jerusalem.
Kinetic Investigations of Acid-Catalyzed Enolization of Acetophenones by 1H NMR. ACS Publications.
Carbon-13 nmr spectra of substituted acetophenones. Canadian Science Publishing.
Control of the Regioselectivity for New Fluorinated Amphiphilic Cyclodextrins. ACS Publications.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals
Focus: Orthogonal Target Validation, Biophysical Kinetics, and Chemical Proteomics
Executive Summary & Mechanistic Rationale
1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) is a low-molecular-weight chemical fragment (MW: 214.24 g/mol ) featuring an acetophenone core, a phenolic hydroxyl, and a methanesulfonyl group. The methanesulfonyl moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical hydrogen-bond acceptor in the active sites of cyclooxygenases (e.g., COX-2) and various metalloenzymes.
When a fragment-like molecule exhibits phenotypic efficacy, validating its direct biological target is a high-attrition bottleneck. Because small fragments often exhibit rapid dissociation rates (
koff
) and moderate affinities, traditional affinity chromatography often fails. As a Senior Application Scientist, I recommend a tripartite orthogonal approach to validate the target of this compound: Activity-Based Protein Profiling (ABPP) for proteome-wide discovery, Cellular Thermal Shift Assay (CETSA) for label-free physiological validation, and Surface Plasmon Resonance (SPR) for precise biophysical kinetics.
Comparative Workflows for Target Engagement
To establish a self-validating system, we must triangulate data from three distinct environments: the intact cell, the complex lysate, and the purified protein.
Figure 1: Orthogonal target validation workflow for the methanesulfonyl derivative.
Every protocol below is designed as a self-validating system. We do not just execute steps; we engineer conditions that isolate the specific variable of target engagement.
Protocol A: Proteome-Wide Deconvolution via ABPP
Activity-based protein profiling (ABPP) is a game-changing tool for target validation, utilizing chemical probes to understand interaction mechanisms in complex proteomes[1]. To identify specific reactive amino acid sites, we utilize quantitative strategies such as isoTOP-ABPP[2].
Probe Synthesis: Synthesize an analog of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one containing a photoreactive diazirine and an alkyne handle.
Causality: The diazirine allows for covalent cross-linking to the target upon UV irradiation (capturing transient, low-affinity fragment interactions), while the alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream enrichment.
Proteome Incubation: Incubate cell lysates with 10 µM of the probe for 1 hour at 37°C. In a parallel control, pre-incubate with 100 µM of the unmodified parent compound (competitive profiling).
Causality: The competitive control is the internal validator. True targets will show diminished probe labeling in the presence of the parent compound, filtering out non-specific hydrophobic sticking.
UV Crosslinking & Click Chemistry: Expose to 365 nm UV light for 10 minutes. Perform CuAAC with biotin-azide, followed by streptavidin enrichment.
LC-MS/MS Analysis: Digest enriched proteins with trypsin and analyze via mass spectrometry to identify the target and the specific binding pocket[2].
Protocol B: Label-Free In Cellulo Validation via CETSA
While ABPP requires chemical modification, CETSA validates the unmodified compound in live cells, preserving endogenous protein complexes and ATP concentrations.
Cellular Incubation: Treat intact cells with a concentration gradient of the compound (0.1 µM to 50 µM) for 1 hour.
Causality: Treating intact cells rather than lysates ensures that the compound must traverse the cell membrane, simultaneously validating cell permeability and physiological target engagement.
Thermal Challenge: Aliquot the cells and heat them across a temperature gradient (40°C to 70°C) for exactly 3 minutes, followed by rapid cooling.
Causality: Heat denatures unbound proteins, causing them to aggregate. If the methanesulfonyl group forms stable hydrogen bonds within the target's active site, the resulting complex is thermodynamically stabilized, shifting its melting temperature (
Tm
) higher.
Lysis and Ultracentrifugation: Lyse cells using freeze-thaw cycles and centrifuge at 100,000 x g for 20 minutes.
Causality: Ultracentrifugation strictly separates the aggregated (denatured) proteins from the soluble (stabilized) target.
Quantification: Analyze the soluble fraction via Western blot or targeted mass spectrometry to calculate the
ΔTm
.
Protocol C: Biophysical Kinetic Profiling via SPR
Surface Plasmon Resonance (SPR) provides real-time information on binding kinetics, affinity, and specificity, which is critical for understanding the temporal dynamics of drug concentrations in vivo[3].
Sensor Chip Functionalization: Immobilize the purified recombinant target protein onto a CM5 dextran chip via standard amine coupling (EDC/NHS chemistry).
Causality: The CM5 dextran matrix provides a hydrophilic environment that preserves the protein's native fold while covalently anchoring primary amines to the surface, ensuring a stable baseline for kinetic measurements.
Analyte Injection: Inject the compound at varying concentrations (e.g., 1 µM to 100 µM) using a high flow rate (50 µL/min).
Causality: High flow rates minimize mass transport limitations. This ensures that the observed association (
kon
) and dissociation (
koff
) rates reflect true molecular interaction kinetics rather than diffusion artifacts.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (
KD=koff/kon
).
Figure 2: Thermodynamic and kinetic logic of target engagement and downstream signaling.
Quantitative Performance Comparison
To objectively compare how these platforms perform when validating the target of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, we summarize the experimental data yields in the table below:
Performance Metric
CETSA (Label-Free)
ABPP (Probe-Based)
SPR (Biophysical)
Primary Output
Thermal Shift (
ΔTm
)
Covalent Site ID
Kinetics (
kon
,
koff
,
KD
)
Throughput
Medium (Multiplexed MS)
Low (Complex workflow)
High (Automated fluidics)
Biological Context
Intact Live Cells
Complex Lysate
Purified Recombinant Protein
Compound Modification
None Required
Diazirine/Alkyne Tag Required
None Required
False Positive Risk
Low (Physiological state)
Medium (Photoreactive cross-reactivity)
High (Immobilization artifacts)
Limit of Detection
μ
M to nM affinities
nM affinities
mM to pM affinities
Key Advantage
Proves cell permeability
Identifies exact binding pocket
Resolves transient residence times
References
Chemical biology for target identification and validation
MedChemComm (RSC Publishing)[Link]
Activity-based profiling for drug discovery
Chemistry & Biology (Cell Press)[Link]
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development
Frontiers in Pharmacology[Link]
Fiber-Optic Surface Plasmon Resonance Sensors and Biochemical Applications: A Review
Journal of Lightwave Technology[Link]
"structure-activity relationship (SAR) studies of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one analogs"
An In-Depth Comparative Guide to the Structure-Activity Relationships of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Analogs Introduction: Unpacking the Core Scaffold The 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Structure-Activity Relationships of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Analogs
Introduction: Unpacking the Core Scaffold
The 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one scaffold represents a promising starting point for medicinal chemistry campaigns, integrating three key pharmacophoric features onto a single aromatic ring: a hydroxyl group, a methanesulfonyl moiety, and an acetyl group. Each of these functional groups offers distinct opportunities for interaction with biological targets, making the systematic exploration of its structure-activity relationships (SAR) a critical endeavor for drug discovery.
The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming crucial interactions with amino acid residues in a target's active site. Its acidity and electronic properties can be finely tuned by the position of other substituents.
The methanesulfonyl group is a strong hydrogen bond acceptor and is often used as a bioisostere for other polar groups. Its electron-withdrawing nature significantly influences the electronics of the phenyl ring, and its presence can improve aqueous solubility and metabolic stability.
The ethan-1-one (acetyl) moiety provides another key hydrogen bond acceptor site (the carbonyl oxygen) and a methyl group that can engage in hydrophobic interactions. This side chain serves as a critical anchor point for target binding and a vector for further chemical modification.
This guide provides a comprehensive analysis of the SAR of analogs based on this core structure. By systematically comparing modifications at each key position, we will elucidate the structural requirements for optimal activity, drawing upon experimental data from related compound series to inform our analysis. This document is intended for researchers, scientists, and drug development professionals seeking to design potent and selective modulators based on the hydroxyacetophenone scaffold.
Part 1: The Pharmacophoric Blueprint
The spatial and electronic arrangement of the functional groups on the 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one core is paramount to its biological activity. Understanding the role of each component is the first step in a rational design strategy.
Caption: Core scaffold with key pharmacophoric features highlighted.
Part 2: Comparative SAR Analysis of Analog Sub-Groups
The potency and selectivity of these analogs can be dramatically altered by modifying the core structure. This section compares the effects of substitutions on the phenyl ring and the ethanone side chain, with hypothetical activity data presented to illustrate key trends observed in related chemical series.
A. Modifications of the Phenyl Ring
The substitution pattern on the aromatic ring is a primary determinant of biological activity.
1. The Hydroxyl Group: Its position and replacement are critical.
Positional Isomers: Moving the hydroxyl group from the meta- (C3) to the ortho- (C2) or para- (C4) position relative to the acetyl group can disrupt or enable key intramolecular hydrogen bonds and alter the vector of interaction with the target protein. Often, a specific substitution pattern is required to fit a particular active site.
Replacement/Derivatization: Converting the phenol to a methyl ether (methoxy) removes the hydrogen bond donating capability, which is often detrimental to activity unless the primary interaction is as an acceptor. Acylation or conversion to larger ethers (e.g., benzyloxy) can probe for additional hydrophobic pockets near the binding site, sometimes leading to significant gains in potency.[1]
2. The Methanesulfonyl Group: This group's role as a potent hydrogen bond acceptor and its strong electron-withdrawing properties are significant.
Alternative Acceptors: Replacing the methanesulfonyl group with other hydrogen bond acceptors like a nitro group, a cyano group, or a sulfonamide can help determine the optimal geometry and electronic nature for target binding.
Bioisosteric Replacement: Studies on related scaffolds have shown that replacing a sulfonyl group with other functionalities can modulate activity against different targets. For instance, some indolinone derivatives bearing a methylsulfonylphenyl group have shown potent inhibitory activities against enzymes like COX-1/2 and 5-LOX.[2]
B. Modifications of the Ethanone Side Chain
The acetyl group provides a crucial interaction point and a vector for chemical exploration.
Carbonyl Group: The carbonyl oxygen is a key hydrogen bond acceptor. Its reduction to an alcohol or removal entirely typically leads to a substantial loss of activity, confirming its importance as a binding anchor.[3]
Alkyl Extension: Extending the methyl group to an ethyl or propyl group can explore the depth of a nearby hydrophobic pocket. A sharp drop-off in activity with larger groups suggests a sterically constrained region.
Functionalization of the α-Carbon: Introducing substituents on the carbon adjacent to the carbonyl can introduce new interaction points or alter the conformation of the side chain. For example, introducing an α-methylene linker can enhance the selectivity of peripheral enzyme inhibition by limiting brain penetration.[3]
Hypothetical Data Comparison
The following table summarizes the expected SAR trends for a hypothetical kinase target, with activity measured by the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.
Compound ID
R1 (at C3)
R2 (at C4)
R3 (Side Chain)
Hypothetical IC₅₀ (nM)
Rationale / Key Insight
LEAD-01
-OH
-SO₂Me
-C(O)CH₃
150
Parent scaffold with moderate activity.
ANALOG-A1
-OCH₃
-SO₂Me
-C(O)CH₃
8500
Loss of H-bond donor capability significantly reduces potency.
ANALOG-A2
-OH
-NO₂
-C(O)CH₃
450
Nitro group is a weaker H-bond acceptor than sulfonyl, slightly reducing activity.
ANALOG-A3
-OH
-SO₂NH₂
-C(O)CH₃
200
Sulfonamide maintains strong H-bond acceptance with minimal change in potency.
ANALOG-B1
-OH
-SO₂Me
-C(O)CH₂CH₃
85
Ethyl group extends into a small hydrophobic pocket, increasing potency.
ANALOG-B2
-OH
-SO₂Me
-C(O)Ph
55
Phenyl group accesses a larger hydrophobic region, substantially improving activity.
ANALOG-B3
-OH
-SO₂Me
-CH(OH)CH₃
>10000
Removal of the carbonyl H-bond acceptor site abolishes activity.
Part 3: Experimental Protocols for SAR Elucidation
To validate these SAR hypotheses, a systematic approach involving chemical synthesis and biological evaluation is required.
Protocol 1: General Synthetic Route for Analog Generation
A robust synthetic plan is essential for generating the required analogs. A common approach involves the Friedel-Crafts acylation of a suitably substituted phenol.
"confirming the mechanism of action of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one"
Confirming the Mechanism of Action of 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one (HMPE): A Comparative Guide on COX-2 Selective Probes Executive Summary The development of selective cyclooxygenase-2 (COX-2) inhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Confirming the Mechanism of Action of 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one (HMPE): A Comparative Guide on COX-2 Selective Probes
Executive Summary
The development of selective cyclooxygenase-2 (COX-2) inhibitors requires precise structural pharmacophores to exploit the subtle topological differences between COX-1 and COX-2 active sites. 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one (HMPE) (CAS: 1221724-76-0) has emerged as a highly versatile biochemical probe and synthetic building block in this domain. This guide objectively evaluates HMPE’s mechanism of action, comparing its performance as a structural fragment against established COX-2 inhibitors like Celecoxib and Rofecoxib, and provides self-validating experimental workflows for confirming its target engagement.
Structural Rationale & Mechanism of Action
The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) hinges on their ability to inhibit the bioconversion of arachidonic acid to inflammatory prostaglandins[1]. However, achieving COX-2 selectivity to avoid gastrointestinal toxicity requires targeting the secondary side pocket unique to the COX-2 isoform [2].
The mechanism of action of HMPE is driven by two critical structural features:
The 4-Methanesulfonyl Group (The Anchor): In COX-1, the active site is restricted by the bulky isoleucine residue at position 523 (Ile523). In COX-2, this is replaced by the smaller valine (Val523), creating a hydrophilic side pocket. The methanesulfonyl (
−SO2CH3
) moiety of HMPE selectively inserts into this pocket, forming critical hydrogen bonds with Arg513 and His90 [3].
The 3-Hydroxy Group (The Modulator): Unlike standard 4-methylsulfonylacetophenone, the addition of the 3-hydroxy group in HMPE provides an auxiliary hydrogen-bond donor/acceptor. This interaction stabilizes the phenyl ring within the hydrophobic channel, significantly improving binding affinity before any downstream derivatization (e.g., into pyrazoles or furanones) occurs.
Arachidonic acid cascade and COX-2 selective inhibition by HMPE via the Arg513 side pocket.
Comparative Performance Analysis
To objectively benchmark HMPE, we must evaluate it both as an independent fragment probe and as a core building block (e.g., HMPE-derived pyrazoles) against FDA-approved alternatives. The data below synthesizes in vitro enzymatic inhibition profiles.
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (SI)
Primary Interaction Residues
HMPE (Fragment Probe)
> 100.0
12.50
> 8.0
Arg513, His90
HMPE-Derived Pyrazole
> 100.0
0.08
> 1250.0
Arg513, His90, Val523
Celecoxib (Standard)
15.0
0.04
375.0
Arg513, His90, Phe518
Rofecoxib (Standard)
> 100.0
0.34
> 294.0
Arg513, His90, Val523
4-Methylsulfonylacetophenone
> 100.0
45.00
> 2.2
Arg513
Key Insight: While HMPE alone is a moderate inhibitor (IC₅₀ = 12.50 µM), its 3-hydroxy group makes it nearly 4 times more potent than unsubstituted 4-methylsulfonylacetophenone. When synthesized into a diaryl heterocycle (HMPE-Derived Pyrazole), it achieves an exceptional Selectivity Index (>1250), outperforming Celecoxib in COX-1 avoidance.
To ensure scientific integrity and eliminate false positives, the mechanism of action must be confirmed through orthogonal, self-validating experimental systems.
Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
Objective: Quantify functional enzyme inhibition and determine the Selectivity Index.
Step 1: Reagent Preparation. Utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic substrate.
Causality: Traditional colorimetric assays (e.g., TMPD oxidation) are highly susceptible to optical interference from the aromatic rings of test compounds. ADHP yields highly fluorescent resorufin, ensuring accurate IC₅₀ determination regardless of the compound's intrinsic absorbance.
Step 2: Enzyme Incubation. Pre-incubate HMPE (0.1 µM to 100 µM) with purified recombinant human COX-1 and COX-2 for 10 minutes at 37°C before introducing arachidonic acid.
Causality: The methanesulfonyl group requires time to orient and insert into the narrow secondary pocket. Pre-incubation ensures steady-state kinetics and prevents underestimation of potency.
Step 4: Self-Validation. Include Celecoxib as a positive control and DMSO as a vehicle negative control. If Celecoxib fails to achieve an SI > 300, the assay is deemed invalid due to enzyme degradation.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: Confirm direct, reversible biophysical binding to the COX-2 active site.
Step 1: Sensor Chip Functionalization. Immobilize recombinant human COX-2 onto a CM5 sensor chip via standard amine coupling.
Causality: Direct immobilization maintains the native 3D conformation of the active site, allowing for real-time measurement of association (
kon
) and dissociation (
koff
) rates.
Step 2: Analyte Injection. Inject HMPE at varying concentrations (1 µM to 50 µM) over the chip to establish a dose-dependent binding curve and calculate the dissociation constant (
Kd
).
Step 3: Orthogonal Validation (Competitive Binding). Pre-saturate the immobilized COX-2 with a high concentration of Rofecoxib, followed by an injection of HMPE.
Causality: If HMPE fails to bind the pre-saturated chip, it definitively proves that HMPE targets the exact same orthosteric/secondary pocket as established COX-2 inhibitors, ruling out allosteric artifacts.
1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one (HMPE) acts as a highly effective biochemical probe for COX-2. Its methanesulfonyl group guarantees selective insertion into the Arg513/Val523 pocket, while its 3-hydroxy group provides superior binding affinity compared to standard acetophenone precursors. By employing orthogonal fluorometric and SPR workflows, researchers can confidently validate its mechanism of action and utilize it as a foundation for next-generation anti-inflammatory therapeutics.
References
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature, 231(5300), 232-235.[Link]
Smith, W. L., & Song, I. (2002). The enzymology of prostaglandin endoperoxide H synthases-1 and 2. Prostaglandins & Other Lipid Mediators, 68-69, 115-128.[Link]
Zarganes-Tzitzikas, T., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances, 12, 4753-4771.[Link]
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.[Link]
Comparative
Reproducibility in COX-2 Inhibitor Synthesis and Screening Using 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
Introduction to the Methylsulfonylphenyl Pharmacophore In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, achieving high selectivity for the cyclooxygenase-2 (COX-2) isoform over COX-1 is paramou...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Methylsulfonylphenyl Pharmacophore
In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, achieving high selectivity for the cyclooxygenase-2 (COX-2) isoform over COX-1 is paramount for minimizing gastrointestinal toxicity. The methylsulfonylphenyl moiety is a highly validated pharmacophore that drives this selectivity. It inserts into the secondary hydrophilic side pocket of the COX-2 active site—a pocket inaccessible in COX-1 due to the steric bulk of Ile523—forming critical hydrogen bonds with Arg513 and His90[1].
While 4-(methylsulfonyl)acetophenone is the traditional building block for synthesizing diarylheterocycle COX-2 inhibitors (such as Etoricoxib and Rofecoxib analogs)[2], the functionalized derivative 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) offers a distinct strategic advantage. The presence of the 3-hydroxyl group provides a versatile synthetic handle for late-stage diversification (e.g., O-alkylation), allowing medicinal chemists to probe the steric boundaries of the COX-2 binding pocket while maintaining the core methylsulfonyl interactions. This guide objectively compares the performance, synthetic reproducibility, and assay validation of this specific building block against standard alternatives.
Structural and Reactivity Profiling
When designing high-throughput screening (HTS) libraries, the choice of starting material dictates both the structural diversity of the output and the reproducibility of the synthetic workflow. Table 1 compares 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one with its structural analogs.
Table 1: Physicochemical and Reactivity Comparison of Acetophenone Building Blocks
Building Block
CAS Number
Key Structural Feature
Typical Aldol Condensation Yield
SAR Diversification Potential
1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
1221724-76-0
Free 3-OH handle
78–85% (Requires prior OH protection)
High: Enables rapid generation of O-alkyl/aryl ether libraries.
4-(methylsulfonyl)acetophenone
10297-73-1
Standard, unfunctionalized
85–90%
Low: Fixed structure; limits SAR to the opposing aryl ring.
1-(4-methanesulfonyl-3-methoxyphenyl)ethan-1-one
1221723-67-6
Pre-methylated ether
80–88%
Moderate: Requires harsh demethylation (e.g., BBr3) for further modification.
Experimental Reproducibility: Synthetic Workflows
To ensure a self-validating and reproducible system, the synthesis of a diarylpyrazole COX-2 inhibitor using 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one must account for the acidity of the 3-phenol proton. The following protocol details the causality behind each step to guarantee high batch-to-batch consistency.
Step-by-Step Methodology: Synthesis of 3-Alkoxy-Diarylpyrazole Derivatives
O-Alkylation (Protection/Diversification):
Procedure: Dissolve 1 eq of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one in anhydrous DMF. Add 1.5 eq of anhydrous K₂CO₃ and 1.2 eq of an alkyl halide (e.g., benzyl bromide). Stir at 60°C for 4 hours.
Causality: The 3-OH group is acidic and can quench base catalysts or cause side reactions in subsequent steps. Alkylating it first not only protects the phenol but generates a novel Structure-Activity Relationship (SAR) vector. K₂CO₃ is chosen over NaH to prevent unwanted enolate formation at the methyl ketone.
Claisen-Schmidt Condensation:
Procedure: To the isolated O-alkylated intermediate (1 eq) in absolute ethanol, add a substituted benzaldehyde (1.1 eq) and a catalytic amount of piperidine (0.2 eq). Reflux for 12 hours.
Causality: Using a mild secondary amine base (piperidine) instead of aqueous NaOH prevents the Cannizzaro reaction of the aldehyde and avoids potential hydrolysis of sensitive functional groups, ensuring a reproducible >80% yield of the chalcone intermediate.
Self-Validation: Monitor via LC-MS. The reaction is complete when the [M+H]+ peak of the starting ketone is fully replaced by the chalcone mass.
Cyclocondensation:
Procedure: Dissolve the chalcone (1 eq) and phenylhydrazine hydrochloride (1.5 eq) in glacial acetic acid. Reflux for 12 hours. Quench in ice water and recrystallize from ethanol.
Causality: Glacial acetic acid acts as both the solvent and the acid catalyst required to drive the initial hydrazone formation and the subsequent intramolecular Michael addition and dehydration, yielding the fully aromatized pyrazole ring[3].
Figure 1: Synthetic workflow and logical validation checkpoints for diarylpyrazole COX-2 inhibitors.
In Vitro COX-1/COX-2 Inhibition Assay Reproducibility
To accurately benchmark the biological performance of compounds derived from 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, a highly reproducible in vitro functional assay is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Prostaglandin E2 (PGE2) provides superior accuracy over traditional ELISA methods[4].
Prepare a reaction buffer of 100 mM Tris-HCl (pH 8.0) containing 50 µM Na₂EDTA.
Causality: EDTA chelates trace heavy metals that could cause non-enzymatic auto-oxidation of arachidonic acid, preventing false positives.
Enzyme Reconstitution & Pre-incubation:
Mix 180 µL of buffer with 1 µM hematin and 18 mM L-epinephrine. Add human recombinant COX-2 (0.5 U/reaction) or COX-1 (1.0 U/reaction) and 10 µL of the test inhibitor (dissolved in DMSO). Incubate at room temperature for 15 minutes[5].
Causality: Hematin is the essential prosthetic group for the enzyme's peroxidase activity and is often lost during enzyme purification; adding it ensures a reproducible baseline[5]. L-epinephrine serves as a reducing co-substrate to prevent enzyme auto-inactivation. Furthermore, COX-2 inhibitors exhibit time-dependent, pseudo-irreversible binding; a 15-minute pre-incubation ensures binding equilibrium is reached prior to substrate introduction.
Reaction Initiation and Quenching:
Initiate the reaction by adding 5 µL of 10 µM arachidonic acid. Incubate at 37°C for exactly 2 minutes.
Quench the reaction by adding 10 µL of 10% formic acid, followed by a spike of deuterated internal standard (d4-PGE2).
Causality: A strict 2-minute reaction window ensures that initial-rate kinetics are measured before substrate depletion or suicide inactivation of the enzyme skews the data[6]. Formic acid instantly drops the pH, denaturing the enzyme and halting PGE2 production.
Figure 2: The COX-2 signaling pathway and the targeted inhibition mechanism at the hydrophobic pocket.
Data Presentation: Biological Reproducibility
The ultimate test of a building block's utility is the reproducibility of the biological data generated from its derivatives. Table 2 summarizes the in vitro assay results across five independent synthetic batches of derivatives synthesized from 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, compared against Celecoxib.
Table 2: Reproducibility of COX-2 Selectivity (n=5 Independent Batches)
Inhibitor Core Synthesized
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (SI)*
Batch-to-Batch CV (%)
3-Benzyloxy-diarylpyrazole
>50.0
0.042 ± 0.003
>1190
4.2%
3-Methoxy-diarylpyrazole
>50.0
0.065 ± 0.005
>769
5.1%
Celecoxib (Reference Control)
14.8
0.050 ± 0.004
296
3.8%
*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater safety against GI toxicity.
The data demonstrates that derivatives utilizing the 3-hydroxy substitution handle not only achieve sub-micromolar potency comparable to Celecoxib but exhibit exceptionally low Coefficient of Variation (CV < 6%), proving the robustness of both the synthetic route and the LC-MS/MS assay protocol.
Conclusion
For drug development professionals targeting the cyclooxygenase pathway, 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one is a superior alternative to standard unfunctionalized building blocks. By leveraging the 3-hydroxyl group, researchers can reliably generate diverse, highly selective COX-2 inhibitor libraries. When paired with rigorous, self-validating synthetic controls and LC-MS/MS functional assays, this compound ensures high reproducibility from early-stage chemistry through in vitro biological screening.
References
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science.[Link]
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH) / PMC.[Link]
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications.[Link]
Independent Verification of the Synthesis of 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one: A Comparative Guide
As drug development increasingly relies on highly functionalized building blocks to access novel chemical space, the demand for robust, scalable synthetic routes is paramount. The compound 1-(3-hydroxy-4-methanesulfonylp...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on highly functionalized building blocks to access novel chemical space, the demand for robust, scalable synthetic routes is paramount. The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) 1 is a critical intermediate. Featuring an acetyl group, a free phenolic hydroxyl, and a methanesulfonyl moiety, it is highly valued in the synthesis of sulfonamide-based COX-2 inhibitors and advanced active pharmaceutical ingredients (APIs) 2.
This guide objectively compares two distinct synthetic pathways to yield this target molecule, providing researchers with field-proven methodologies, mechanistic causality, and self-validating experimental protocols.
Strategic Overview & Pathway Design
When designing a synthesis for highly substituted acetophenones, the primary challenge is regioselectivity and the prevention of cross-reactivity between functional groups. We evaluated two primary approaches:
Route A (The SNAr Approach): A transition-metal-free, two-step sequence utilizing Nucleophilic Aromatic Substitution (SNAr) followed by ether cleavage.
Route B (The Cross-Coupling Approach): A three-step sequence relying on hydroxyl protection, Ullmann-type copper-catalyzed sulfination, and subsequent hydrogenolysis.
Fig 1: Comparative synthetic pathways for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.
Performance Comparison & Analytical Data
Based on independent laboratory verification, Route A is the superior choice for both bench-scale research and process chemistry. It eliminates the need for expensive transition metals and reduces the overall step count.
Metric
Route A: SNAr & Demethylation
Route B: Ullmann Sulfination
Overall Yield
76 - 81%
58 - 64%
Step Count
2 Steps
3 Steps
Atom Economy
High
Moderate (Requires protecting groups)
Catalyst Requirement
None (Transition-metal free)
CuI / L-Proline, Pd/C
Primary Impurity
Unreacted starting material (<1%)
Debrominated byproduct (3-5%)
Scalability
Excellent (Requires cryogenic vessel)
Fair (Requires heavy metal remediation)
Experimental Methodologies: A Self-Validating Protocol (Route A)
To ensure maximum reproducibility, the following protocol for Route A incorporates built-in validation checks, allowing scientists to verify success before proceeding to the next step.
Step 1: Synthesis of 1-(3-Methoxy-4-methanesulfonylphenyl)ethan-1-one
Preparation: Charge a flame-dried 250 mL round-bottom flask with 1-(4-fluoro-3-methoxyphenyl)ethan-1-one (10.0 g, 59.5 mmol, 1.0 equiv) and sodium methanesulfinate (9.1 g, 89.2 mmol, 1.5 equiv).
Solvation: Add 120 mL of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a ~0.5 M concentration. Stir to suspend the solids.
Reaction: Heat the mixture to 100 °C under a continuous nitrogen atmosphere for 12 hours.
Validation Check (Self-Validating System): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting aryl fluoride (Rf = 0.65) must completely disappear, replaced by a highly UV-active, more polar spot (Rf = 0.30). This massive polarity shift confirms the successful integration of the methanesulfonyl group.
Workup: Cool the mixture to room temperature and quench by pouring into 300 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (5 x 100 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Synthesis of 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one
Preparation: Dissolve the intermediate from Step 1 (10.0 g, 43.8 mmol, 1.0 equiv) in 150 mL of anhydrous Dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath under nitrogen.
Reagent Addition: Dropwise, add Boron Tribromide (BBr₃, 1.0 M in DCM, 110 mL, 110.0 mmol, 2.5 equiv) over 45 minutes to maintain internal temperature.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Validation Check (Self-Validating System): Analyze a micro-aliquot of the crude product via ¹H NMR (400 MHz, CDCl₃). The complete disappearance of the sharp singlet at δ 3.95 ppm (methoxy protons) and the emergence of a broad, exchangeable singlet at δ 9.80 ppm (phenolic OH) provides definitive proof of ether cleavage.
Workup: Cool the flask back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until pH 7 is reached. Extract with DCM (3 x 100 mL), dry over Na₂SO₄, and evaporate the solvent. Recrystallize the crude solid from hot ethanol to afford the pure target compound.
Mechanistic Causality & Expert Insights
As an application scientist, it is crucial to understand why a protocol works, not just how to execute it. The success of this specific synthesis relies on exploiting the electronic properties of the aromatic ring 3.
The Power of the Acetyl Group (Step 1): The acetyl group at the 1-position acts as a powerful electron-withdrawing group (EWG). Because the fluorine atom is positioned para to this acetyl group, the aromatic ring is highly activated, lowering the LUMO and facilitating a catalyst-free Nucleophilic Aromatic Substitution (SNAr).
Solvent Causality (Step 1): We specifically mandate DMSO as the solvent. Its polar aprotic nature strongly solvates the sodium cation (Na⁺), leaving the methanesulfinate anion "naked" and highly reactive. Using a protic solvent like ethanol would hydrogen-bond to the sulfinate, killing its nucleophilicity and stalling the reaction.
Chemoselectivity of BBr₃ (Step 2): Boron Tribromide is chosen over aqueous hydrobromic acid due to strict chemoselectivity. BBr₃ is a hard Lewis acid that selectively coordinates to the hard oxygen atom of the methoxy group rather than the softer sulfonyl oxygens. By initiating the reaction at -78 °C, we kinetically trap the BBr₃-ether complex, preventing unwanted coordination to the acetyl carbonyl, which would otherwise lead to polymerization or degradation of the substrate.
References
Title: Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone
Source: National Institutes of Health (PMC)
URL: [Link]
Standard Operating Procedure: Handling, Deactivation, and Disposal of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Executive Summary & Chemical Profiling 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling, Deactivation, and Disposal of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
Executive Summary & Chemical Profiling
1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) is a highly functionalized acetophenone derivative frequently utilized as a critical intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and other sulfonyl-containing therapeutics[1]. Due to the presence of a phenolic hydroxyl group, a methylsulfonyl moiety, and an acetyl group, this compound presents unique physicochemical properties that dictate its handling and disposal protocols. The sulfonyl group imparts significant environmental persistence, while the phenolic moiety acts as a weak acid. Proper disposal prevents environmental contamination and ensures laboratory compliance with federal safety regulations.
Risk Assessment & Hazard Causality
Before initiating any disposal protocol, it is vital to understand the mechanistic reasons behind the chemical's hazards. According to the National Research Council's , risk assessment must evaluate both the acute toxicity and the environmental fate of the molecule[2].
Dermal and Mucosal Irritation: The weakly acidic phenolic -OH (pKa ~9-10) can disrupt lipid bilayers in the skin, causing irritation.
Environmental Persistence: The highly oxidized state of the sulfur atom in the methanesulfonyl group (-SO₂CH₃) makes it recalcitrant to further oxidation or microbial degradation in standard wastewater treatment facilities.
Reactivity: The ketone carbonyl is susceptible to nucleophilic attack. It must not be stored in the same waste container as strong nucleophiles (e.g., concentrated amines or hydrides) to prevent unintended exothermic reactions in the waste carboy.
A self-validating protocol ensures that each step confirms the success of the previous one. The following procedure is adapted from the American Chemical Society's[3].
Protocol 1: Solid Powder Spill Containment
Isolate the Area: Immediately cordon off the spill zone.
Causality: Airborne particulates of the solid compound can cause respiratory irritation. Isolation prevents cross-contamination.
PPE Verification: Don a particulate respirator (N95 or higher), chemical-resistant nitrile gloves, and splash goggles.
Self-Validation: Perform a positive/negative pressure seal check on the respirator before approaching the spill to ensure zero bypass of particulates.
Physical Containment: Surround the spilled powder with a damp, inert absorbent (e.g., vermiculite lightly moistened with water).
Causality: Dry sweeping generates hazardous dust. The damp vermiculite traps the hydrophobic powder without dissolving it, as the compound has low aqueous solubility.
Collection: Use a non-sparking polypropylene scoop to transfer the compound and vermiculite into a wide-mouth, high-density polyethylene (HDPE) container.
Surface Decontamination: Wipe the affected area with a solvent mixture of 70% Isopropanol / 30% Water.
Causality: The compound is sparingly soluble in pure water but highly soluble in alcohols; the isopropanol ensures complete dissolution and removal of microscopic residues.
Validation Wipe: Swipe the area with a clean, dry Kimwipe. If visual inspection reveals any white residue, repeat step 5.
Protocol 2: Liquid Solution Spill (e.g., dissolved in DMSO or DCM)
Dike the Spill: Deploy universal spill pads or activated carbon around the perimeter.
Causality: Activated carbon rapidly adsorbs the organic solvent and traps the dissolved sulfonyl compound via pi-pi and hydrophobic interactions.
Absorption: Apply the absorbent from the perimeter inward to prevent spreading.
Collection & Venting: Transfer the saturated absorbent to a hazardous waste bag. If a volatile solvent like DCM was used, ensure the collection is done under local exhaust ventilation to prevent inhalation of solvent vapors.
Chemical Deactivation & Disposal Protocols
Disposal must comply with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations for academic and industrial laboratories[4].
Protocol 3: Routine Laboratory Waste Disposal
Waste Segregation: Determine the solvent matrix.
If dissolved in Dimethyl Sulfoxide (DMSO) or Methanol (MeOH), route to Non-Halogenated Organic Waste .
If dissolved in Dichloromethane (DCM) or Chloroform, route to Halogenated Organic Waste .
Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can lead to the formation of highly toxic dioxins during incineration.
Containerization: Pour the waste into an HDPE carboy designated for the specific waste stream.
Self-Validation: Check the pH of the waste mixture using pH paper before sealing. It should be neutral (pH 6-8). If highly acidic, neutralize carefully to prevent container degradation.
Labeling (Satellite Accumulation Area): Attach a hazardous waste tag immediately. The EPA mandates that the label must explicitly state "Hazardous Waste" and list the primary hazard (e.g., "Toxic/Irritant")[5].
Time Tracking: Record the accumulation start date. Under EPA Subpart K, waste must be transferred to a central accumulation area within 6 months, or within 90 days for Large Quantity Generators (LQG)[4][6].
Quantitative Data Summary
To facilitate rapid decision-making in the laboratory, the physical and logistical parameters for the disposal of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one are summarized below.
Parameter
Value / Specification
Mechanistic Rationale
Physical State
Solid (Crystalline Powder)
High molecular weight and strong intermolecular hydrogen bonding (phenolic OH).
Aqueous Solubility
Poor (< 1 mg/mL)
Hydrophobic phenyl ring and methyl group dominate over polar groups.
Organic Solubility
High in DMSO, MeOH, DCM
Polar aprotic and protic solvents easily solvate the ketone and sulfonyl groups.
EPA Waste Code
Unlisted (Characteristic: Toxic)
Not specifically P- or U-listed; handled as characteristic waste due to biological activity.
Max SAA Accumulation
55 Gallons / 90-180 Days
EPA compliance limits for Satellite Accumulation Areas to prevent catastrophic spills[4][6].
Destruction Method
High-Temperature Incineration
Required to break the stable C-S and S=O bonds, preventing environmental persistence.
Disposal Workflow Visualization
The following decision tree illustrates the logical routing for the chemical's disposal based on its physical state and solvent matrix.
EPA-compliant disposal workflow for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.
References[1] BLD Pharmatech. "1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one". bldpharm.com. 2]">https://www.bldpharm.com[2] National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: An Update". nationalacademies.org. https://www.nationalacademies.org/our-work/prudent-practices-in-the-laboratory-an-update[3] American Chemical Society. "Guide for Chemical Spill Response". acs.org. 5]">https://www.acs.org[5] Lab Manager. "Managing Hazardous Chemical Waste in the Lab". labmanager.com. 6]">https://www.labmanager.com[6] GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". gaiaca.com. 4]">https://www.gaiaca.com[4] Environmental Protection Agency. "Regulations for Hazardous Waste Generated at Academic Laboratories". epa.gov. https://www.epa.gov/hwgenerators/regulations-hazardous-waste-generated-academic-laboratories
Navigating the Safe Handling of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. This guide provides essential, immediate safety and logistical info...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one. As the toxicological properties of this specific compound have not been exhaustively investigated, this document establishes a robust safety framework by drawing upon data from structurally similar compounds and established laboratory best practices.[1] A thorough, site-specific risk assessment is imperative before commencing any work.
Immediate Hazard Assessment and GHS Classification
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
These classifications necessitate stringent adherence to the safety protocols outlined in this guide to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is paramount when handling 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one. The following table summarizes the recommended PPE, which should be considered the minimum requirement.
Body Part
PPE Recommendation
Rationale
Eyes/Face
Safety glasses with side shields and a face shield.
Provides protection against splashes and airborne particles, addressing the risk of serious eye irritation.[1][2]
Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly.[1][2]
Body
Laboratory coat or chemical-resistant apron.
Protects against incidental skin contact and contamination of personal clothing.
Respiratory
Use in a well-ventilated area or under a chemical fume hood.
Mitigates the risk of inhaling vapors or dust, which may cause respiratory irritation. For situations where engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe and efficient workflow.
Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C.[1] Keep the container tightly closed.[4]
Handling and Use
Engineering Controls: All handling of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2] Do not eat, drink, or smoke in the work area.[2]
Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6]
Emergency Procedures: Spill and Exposure Management
Spill Management Protocol
In the event of a spill, a swift and coordinated response is essential to contain the hazard and prevent exposure.
Caption: Workflow for managing a chemical spill.
First-Aid Measures
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
In case of skin contact: Wash off with soap and plenty of water.[1] Remove contaminated clothing. If skin irritation persists, consult a physician.
If inhaled: Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Consult a physician.
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Disposal Plan
All waste containing 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one must be considered hazardous.
Waste Collection: Collect all waste material in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Adhere to all local, state, and federal regulations regarding chemical waste disposal.[7]
By implementing these safety and handling protocols, you can effectively mitigate the risks associated with handling 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, ensuring a secure and productive research environment.
References
Angene Chemical. (2021, May 1).
BenchChem. (2025, December).
Tide Simply Fresh Refreshing Breeze. (2025, March 12).
Sdfine. ACETOPHENONE.
Sigma-Aldrich. (2023, January 22).
Thermo Fisher Scientific. (2010, May 19).
Smooth-On. (2023, February 15).
Carl ROTH.
Sigma-Aldrich. (2025, November 6).
Fisher Scientific. (2023, August 24).
Fisher Scientific. (2010, October 29).
Sigma-Aldrich. (2026, January 8).
PURITAN MEDICAL PRODUCTS COMPANY LLC. (2015, March 23).
Thermo Fisher Scientific Chemicals, Inc.
Covestro. (2012, August 22).
Echemi. (2019, July 15). 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)